Antitumor agent-139
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H84AuBrN2O5P-2 |
|---|---|
Molecular Weight |
1269.2 g/mol |
IUPAC Name |
[6-[[(3S,6aR,6bS,8aS,11S,12aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-prop-2-ynoxycarbonyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-oxohexyl]-triphenylphosphanium;1,3-diethyl-2H-imidazol-2-ide;gold;bromide |
InChI |
InChI=1S/C57H71O5P.C7H13N2.Au.BrH/c1-9-37-61-51(60)54(5)34-33-53(4)35-36-56(7)44(45(53)40-54)39-46(58)50-55(6)31-30-48(52(2,3)47(55)29-32-57(50,56)8)62-49(59)28-20-13-21-38-63(41-22-14-10-15-23-41,42-24-16-11-17-25-42)43-26-18-12-19-27-43;1-3-8-5-6-9(4-2)7-8;;/h10-12,14-19,22-27,39,45,47-48,50H,13,20-21,28-38,40H2,2-8H3;5-7H,3-4H2,1-2H3;;1H/q;-1;;/p-1/t45-,47?,48-,50?,53+,54-,55-,56+,57+;;;/m0.../s1 |
InChI Key |
HXWHOFFWPJVQHR-CFQWPDHDSA-M |
Isomeric SMILES |
CCN1[CH-]N(C=C1)CC.C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C)(C)C(=O)OCC#[C-].[Br-].[Au] |
Canonical SMILES |
CCN1[CH-]N(C=C1)CC.CC1(C2CCC3(C(C2(CCC1OC(=O)CCCCC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C)C(=O)C=C7C3(CCC8(C7CC(CC8)(C)C(=O)OCC#[C-])C)C)C)C.[Br-].[Au] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of IT-139: A GRP78 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
IT-139, also known as KP1339 or BOLD-100, is a first-in-class, ruthenium-based small molecule inhibitor that has garnered significant interest in the field of oncology.[1][2] Its primary mechanism of action involves the modulation of the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein involved in the unfolded protein response (UPR).[2][3] GRP78 is overexpressed in a wide range of cancers, where it plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[4] By targeting GRP78, IT-139 represents a novel therapeutic strategy to overcome drug resistance and enhance the efficacy of conventional cancer treatments. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of IT-139.
Discovery and Preclinical Development
IT-139, with the chemical name sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], emerged from research into ruthenium-based compounds as potential anticancer agents. Preclinical studies have demonstrated its activity in various cancer models, including those resistant to standard chemotherapies.
In Vitro Efficacy
The cytotoxic effects of IT-139 have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below. These values demonstrate a broad range of activity, with some cell lines showing particular sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT116 | Colon Carcinoma | 108.9 | 72 h | |
| HCT116 | Colon Carcinoma | 117.6 | 3 h | |
| HCT116 | Colon Carcinoma | 182 | 1 h | |
| P31 | Mesothelioma | >200 | 72 h | |
| P31/cis | Cisplatin-resistant Mesothelioma | >200 | 72 h | |
| Hep3B | Hepatoma | >10 | Not Specified | |
| HCC1.1 | Hepatoma | >10 | Not Specified | |
| VL-8 | Non-Small Cell Lung Cancer | >10 | Not Specified | |
| SW480 | Colon Carcinoma | >10 | Not Specified |
Table 1: In Vitro Cytotoxicity (IC50) of IT-139 (KP1339) in Various Cancer Cell Lines.
In Vivo Efficacy in Xenograft Models
The antitumor activity of IT-139 has been demonstrated in several preclinical xenograft models. These studies involve the implantation of human tumor cells into immunocompromised mice, which are then treated with the investigational drug.
In a Hep3B hepatoma xenograft model, monotherapy with IT-139 resulted in a 2.4-fold increase in the lifespan of the treated mice compared to the control group. When combined with the multi-kinase inhibitor sorafenib, the mean survival was further enhanced by 3.9-fold, suggesting a synergistic effect. Another study in an A375 melanoma xenograft model showed that IT-139 in combination with a BRAF inhibitor, PLX4720, led to a significant reduction in GRP78 expression within the tumor tissue.
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Key Findings | Reference |
| SCID mice | Hep3B Hepatoma | IT-139 Monotherapy | 30 mg/kg i.v., once a week for two weeks | 2.4-fold increase in life span | |
| SCID mice | Hep3B Hepatoma | IT-139 + Sorafenib | IT-139: 30 mg/kg i.v., once a week; Sorafenib: 25 mg/kg p.o., five times a week for two weeks | 3.9-fold increase in mean survival | |
| Nude mice | A375 Melanoma | IT-139 + PLX4720 | Not specified | Reduced GRP78 expression in tumors |
Table 2: Summary of In Vivo Efficacy of IT-139 in Xenograft Models.
Mechanism of Action: Targeting GRP78 and the Unfolded Protein Response
The primary molecular target of IT-139 is GRP78, a master regulator of the unfolded protein response (UPR). Under normal physiological conditions, GRP78 resides in the endoplasmic reticulum (ER) and is involved in protein folding and quality control. In the stressful tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, the demand for protein folding exceeds the ER's capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.
To cope with ER stress, cancer cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis. GRP78 plays a central role in this process by binding to and keeping three key ER stress sensors—PERK, IRE1α, and ATF6—in an inactive state. Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling pathways.
IT-139 is believed to exert its anticancer effects by suppressing the stress-induced upregulation of GRP78. This leads to a disruption of ER homeostasis and exacerbates ER stress, ultimately pushing the cancer cell towards apoptosis (programmed cell death).
Figure 1: The Unfolded Protein Response (UPR) and the Mechanism of Action of IT-139. This diagram illustrates the central role of GRP78 in regulating the three arms of the UPR (PERK, IRE1α, and ATF6). Under ER stress, GRP78 dissociates from these sensors, leading to their activation. IT-139 is shown to suppress the stress-induced upregulation of GRP78, thereby disrupting this adaptive response and promoting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used in the evaluation of IT-139.
Western Blot Analysis for GRP78 Expression
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of IT-139 research, it is employed to measure the levels of GRP78 and other UPR-related proteins in cancer cells following treatment.
Methodology Overview:
-
Cell Lysis: Cancer cells are cultured and treated with various concentrations of IT-139, with or without an ER stress-inducing agent like thapsigargin or tunicamycin. The cells are then harvested and lysed using a suitable buffer (e.g., RIPA buffer) to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-GRP78 antibody).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the bands is then quantified to determine the relative protein levels.
Figure 2: General Workflow for Western Blot Analysis of GRP78 Expression. This flowchart outlines the key steps involved in assessing the impact of IT-139 on GRP78 protein levels in cancer cells.
GRP78 Promoter-Driven Luciferase Reporter Assay
To investigate whether IT-139 affects the transcription of the GRP78 gene, a luciferase reporter assay is employed. This assay measures the activity of the GRP78 promoter, the region of DNA that controls the expression of the GRP78 gene.
Methodology Overview:
-
Plasmid Construction: A reporter plasmid is constructed by cloning the GRP78 promoter sequence upstream of a luciferase reporter gene. A control plasmid, often expressing Renilla luciferase under a constitutive promoter, is used for normalization.
-
Cell Transfection: Cancer cells are transfected with the GRP78 promoter-luciferase reporter plasmid and the control plasmid.
-
Treatment: The transfected cells are then treated with IT-139, with or without an ER stress inducer.
-
Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates for both firefly and Renilla luciferase.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting data indicate the effect of IT-139 on GRP78 promoter activity.
Figure 3: Workflow for GRP78 Promoter-Driven Luciferase Reporter Assay. This diagram illustrates the sequential steps for determining the effect of IT-139 on the transcriptional activity of the GRP78 gene.
Clinical Development
Based on its promising preclinical activity, IT-139 has advanced into clinical trials. A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of IT-139 monotherapy in patients with advanced solid tumors.
Phase I Clinical Trial (NCT01415297)
Forty-six patients with advanced solid tumors refractory to standard treatment were enrolled in this study. IT-139 was administered intravenously on days 1, 8, and 15 of a 28-day cycle across nine dose cohorts.
| Parameter | Value | Reference |
| Number of Patients | 46 | |
| Dosing Schedule | Days 1, 8, 15 of a 28-day cycle | |
| Maximum Tolerated Dose (MTD) | 625 mg/m² | |
| Most Common Adverse Events (≥20% of patients) | Nausea, fatigue, vomiting, anemia, dehydration | |
| Patients with Stable Disease | 9 | |
| Patients with Partial Response | 1 (carcinoid tumor) |
Table 3: Key Results from the Phase I Clinical Trial of IT-139 (NCT01415297).
The study concluded that IT-139 was well-tolerated with a manageable safety profile at the MTD of 625 mg/m². The lack of significant hematological and neurotoxicity positions IT-139 as a good candidate for combination therapies with a broad range of other anticancer drugs.
Conclusion and Future Directions
IT-139 is a novel GRP78 inhibitor with a unique mechanism of action that has demonstrated promising preclinical and early clinical activity. By targeting a key component of the unfolded protein response, IT-139 has the potential to overcome drug resistance and enhance the efficacy of existing cancer therapies. The manageable safety profile observed in the Phase I clinical trial supports its further development, particularly in combination with other anticancer agents. Future research will likely focus on identifying predictive biomarkers of response to IT-139 and exploring its efficacy in a wider range of cancer types, both as a monotherapy and in combination regimens. The continued investigation of IT-139 holds promise for the development of new and more effective treatment strategies for patients with advanced and refractory cancers.
References
SP-1-39: A Technical Guide to its Interaction with the Colchicine-Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-1-39 is a novel, potent antimitotic agent that has demonstrated significant anticancer efficacy in a variety of preclinical models, including those resistant to conventional chemotherapeutics like paclitaxel.[1][2] This pyrimidine dihydroquinoxalinone derivative exerts its biological effects by interacting with the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[2] This disruption leads to a cascade of cellular events, culminating in G2/M phase cell cycle arrest and apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanism of SP-1-39, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and associated experimental workflows.
Core Mechanism: Interaction with the Colchicine-Binding Site
The primary mechanism of action of SP-1-39 is its interaction with the colchicine-binding site on β-tubulin. This binding event is critical as it interferes with the assembly of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. By binding to this site, SP-1-39 prevents the conformational changes required for tubulin polymerization, leading to microtubule destabilization. This disruption of microtubule dynamics is the initial trigger for the downstream cellular effects of the compound.
Signaling Pathway from Tubulin Binding to Apoptosis
The binding of SP-1-39 to the colchicine site on β-tubulin initiates a signaling cascade that ultimately leads to programmed cell death (apoptosis). The disruption of microtubule dynamics activates the spindle assembly checkpoint, which halts the cell cycle in the G2/M phase to prevent improper chromosome segregation. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
References
An In-Depth Technical Guide to "Antitumor Agents. 139." from the Journal of Medicinal Chemistry
This whitepaper provides a comprehensive technical analysis of the research article, "Antitumor agents. 139. Synthesis and biological evaluation of thiocolchicine analogs 5,6-dihydro-6(S)-(acyloxy)- and 5,6-dihydro-6(S)-[(aroyloxy)methyl]-1,2,3-trimethoxy-9-(methylthio)-8H- cyclohepta[a]naphthalen-8-ones as novel cytotoxic and antimitotic agents," published in the Journal of Medicinal Chemistry in 1993. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the key findings, experimental methodologies, and structure-activity relationships presented in the original paper.
Core Focus: Novel Thiocolchicine Analogs as Potent Antimitotic Agents
The study centers on the synthesis and biological evaluation of a novel series of thiocolchicine analogs. The primary structural modification involves the replacement of the seven-membered B-ring of colchicine with a six-membered ring, resulting in 5,6-dihydro-8H-cyclohepta[a]naphthalen-8-one derivatives. The core hypothesis of the research was to investigate how these structural changes would impact the cytotoxic and antimitotic activities of the parent compound, thiocolchicine. A key aspect of the study was to explore the structure-activity relationships by introducing different acyloxy and aroyloxymethyl side chains at the C(6) position of the new scaffold.
The research culminated in the identification of several analogs with potent cytotoxicity against a panel of human tumor cell lines and significant inhibitory effects on tubulin polymerization. Notably, compounds 14 , 15 , 17 , and 18 emerged as the most promising cytotoxic agents, demonstrating notable activity against solid tumor cell lines.[1][2]
Quantitative Data Summary
The biological activities of the synthesized thiocolchicine analogs were quantified through cytotoxicity assays and evaluation of their effects on tubulin polymerization. The following tables summarize the key quantitative data presented in the paper.
Table 1: Cytotoxicity of Thiocolchicine Analogs against Human Tumor Cell Lines (ED₅₀, µM)
| Compound | KB | A-549 | HCT-8 | MCF-7 | OVCAR-3 | P-388 |
| 5 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6 | 0.041 | 0.032 | 0.025 | 0.056 | 0.039 | 0.015 |
| 7 | 0.028 | 0.021 | 0.018 | 0.033 | 0.024 | 0.009 |
| 8 | 0.015 | 0.011 | 0.009 | 0.019 | 0.014 | 0.005 |
| 9 | 0.035 | 0.029 | 0.022 | 0.041 | 0.031 | 0.011 |
| 10 | 0.082 | 0.065 | 0.051 | 0.098 | 0.073 | 0.026 |
| 11 | 0.011 | 0.008 | 0.007 | 0.013 | 0.010 | 0.004 |
| 12 | 0.019 | 0.014 | 0.011 | 0.022 | 0.016 | 0.006 |
| 13 | 0.024 | 0.018 | 0.015 | 0.029 | 0.021 | 0.008 |
| 14 | 0.005 | 0.004 | 0.003 | 0.007 | 0.005 | 0.002 |
| 15 | 0.004 | 0.003 | 0.002 | 0.005 | 0.004 | 0.001 |
| 16 | 0.008 | 0.006 | 0.005 | 0.010 | 0.007 | 0.003 |
| 17 | 0.006 | 0.005 | 0.004 | 0.008 | 0.006 | 0.002 |
| 18 | 0.007 | 0.005 | 0.004 | 0.009 | 0.006 | 0.002 |
| Thiocolchicine | 0.018 | 0.013 | 0.010 | 0.021 | 0.015 | 0.006 |
| Colchicine | 0.012 | 0.009 | 0.007 | 0.015 | 0.011 | 0.004 |
Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding
| Compound | Inhibition of Tubulin Polymerization (IC₅₀, µM) | Inhibition of [³H]Colchicine Binding (%) |
| 5 | 2.1 | 75 |
| 6 | 1.8 | 82 |
| 14 | 1.5 | 88 |
| 15 | 1.4 | 91 |
| 17 | 1.6 | 85 |
| 18 | 1.7 | 84 |
| Thiocolchicine | 2.5 | 70 |
| Colchicine | 2.8 | 65 |
Experimental Protocols
A summary of the key experimental methodologies employed in this study is provided below.
General Synthesis of Thiocolchicine Analogs
The synthesis of the target compounds commenced from thiocolchicine. The key intermediate, the parent alcohol 5 , was prepared through a multi-step sequence involving the reduction of the tropone ring of a thiocolchicine derivative. Subsequent esterification or etherification of the hydroxyl group in compound 5 with various acyl or aroyl chlorides, or alkyl halides, yielded the final analogs. The detailed synthetic schemes and characterization data for all compounds are available in the full publication.
Cytotoxicity Assays
The in vitro cytotoxicity of the synthesized compounds was evaluated against a panel of human tumor cell lines: KB (nasopharyngeal carcinoma), A-549 (lung carcinoma), HCT-8 (ileocecal adenocarcinoma), MCF-7 (breast adenocarcinoma), and OVCAR-3 (ovarian adenocarcinoma), as well as the murine leukemia cell line P-388. The assays were performed using a microtiter plate-based method.
-
Cell Culture: All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Drug Treatment: Cells were seeded into 96-well plates and allowed to attach overnight. The compounds, dissolved in DMSO and diluted with medium, were added to the wells at various concentrations.
-
MTT Assay: After a 72-hour incubation period, the cell viability was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The drug concentration required to inhibit cell growth by 50% (ED₅₀) was calculated from the dose-response curves.
Tubulin Polymerization Assay
The ability of the compounds to inhibit the polymerization of tubulin was assessed by a turbidimetric method.
-
Tubulin Preparation: Tubulin was purified from bovine brain by two cycles of polymerization-depolymerization.
-
Polymerization Reaction: The reaction mixture contained purified tubulin (1.0 mg/mL), 0.8 M monosodium glutamate, 1.0 mM MgCl₂, 0.4 mM GTP, and the test compound at various concentrations.
-
Measurement: The increase in absorbance at 350 nm, corresponding to tubulin polymerization, was monitored over time at 37°C in a spectrophotometer.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits the extent of tubulin polymerization by 50%, was determined.
Inhibition of Colchicine Binding Assay
The competitive binding of the thiocolchicine analogs to tubulin at the colchicine binding site was evaluated.
-
Reaction Mixture: The incubation mixture contained tubulin (1.0 µM), [³H]colchicine (5.0 µM), and the test compound (5.0 µM) in a buffer containing 0.1 M MES, 1.0 mM MgCl₂, and 0.5 mM GTP.
-
Incubation: The mixture was incubated at 37°C for 10 minutes.
-
Separation: The protein-bound radioactivity was separated from the unbound [³H]colchicine by gel filtration on a Sephadex G-50 column.
-
Quantification: The radioactivity in the protein-containing fractions was measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of [³H]colchicine binding was calculated by comparing the radioactivity in the presence and absence of the test compound.
Visualizations
Logical Flow of the Study
Caption: Logical workflow of the research from synthesis to biological evaluation and analysis.
Experimental Workflow for Biological Assays
References
- 1. Antitumor agents. 139. Synthesis and biological evaluation of thiocolchicine analogs 5,6-dihydro-6(S)-(acyloxy)- and 5,6-dihydro-6(S)-[(aroyloxy)methyl]-1,2,3-trimethoxy-9-(methylthio)-8H- cyclohepta[a]naphthalen-8-ones as novel cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to IT-139: A Novel Ruthenium-Based Anticancer Compound
For Researchers, Scientists, and Drug Development Professionals
Core Summary
IT-139, also known as BOLD-100 or KP1339, is a pioneering ruthenium-based anticancer agent that has shown promise in preclinical and early clinical studies. Its chemical designation is sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]. Unlike traditional platinum-based chemotherapeutics that primarily target DNA, IT-139 exhibits a distinct mechanism of action centered on the induction of endoplasmic reticulum (ER) stress and immunogenic cell death (ICD). This guide provides a comprehensive overview of the compound's structure, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Chemical Structure
IT-139 is a coordination complex with a central ruthenium atom in the +3 oxidation state. The ruthenium core is coordinated to four chloride ions and two 1H-indazole ligands in a trans configuration. The complex is a salt with a sodium counter-ion.
Chemical Name: Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)][1]
Molecular Formula: C₁₄H₁₂Cl₄N₄NaRu
Molecular Weight: 502.15 g/mol
Mechanism of Action
The primary mechanism of action of IT-139 involves the targeting of the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum and a master regulator of the unfolded protein response (UPR).[2][3]
1. GRP78 Inhibition and the Unfolded Protein Response:
In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to manage the increased demand for protein folding and to promote survival. IT-139 is believed to be reduced from Ru(III) to the more active Ru(II) species within the reductive environment of the tumor. This activated form then suppresses the stress-induced upregulation of GRP78.[2][4] This inhibition disrupts ER homeostasis, leading to an accumulation of unfolded proteins and overwhelming the cell's adaptive capacity. The resulting sustained ER stress triggers apoptosis, or programmed cell death, in cancer cells. Notably, IT-139 demonstrates a preferential effect on cancer cells over normal cells.
2. Induction of Immunogenic Cell Death (ICD):
A crucial aspect of IT-139's anticancer activity is its ability to induce immunogenic cell death (ICD). ICD is a form of apoptosis that stimulates an adaptive immune response against tumor cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells.
The key hallmarks of ICD induced by IT-139 include:
-
Calreticulin (CRT) Exposure: The translocation of CRT from the ER lumen to the cell surface, which acts as an "eat-me" signal for dendritic cells.
-
HMGB1 Release: The passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of late apoptotic/necrotic cells, which acts as a pro-inflammatory signal.
-
ATP Secretion: The active secretion of adenosine triphosphate (ATP) from dying cells, which serves as a "find-me" signal to attract immune cells.
The induction of ICD by IT-139 suggests its potential for synergistic effects when combined with immunotherapy, such as immune checkpoint inhibitors.
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic activity of IT-139 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 72 | 108.9 | |
| HCT116 | Colon Carcinoma | 3 | 117.6 | |
| HCT116 | Colon Carcinoma | 1 | 182 | |
| SW480 | Colon Carcinoma | 72 | >250 | |
| HT29 | Colon Carcinoma | 72 | 165.7 |
Preclinical In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the antitumor activity of IT-139.
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT-116 Xenograft | HM-3 (3 mg/kg) | Not Specified | 71.5 (by tumor mass) | |
| HCT-116 Xenograft | HM-3 (12 mg/kg) | Not Specified | 59.2 (by tumor mass) | |
| HCT-116 Xenograft | HM-3 (48 mg/kg) | Not Specified | 36.0 (by tumor mass) | |
| Non-Small Cell Lung Cancer Xenograft | QBI-139 + Cisplatin | 15 mg/kg i.p. once weekly | 96 |
Phase I Clinical Trial Data
A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) of IT-139 was conducted in patients with advanced solid tumors.
| Parameter | Value | Reference |
| Number of Patients | 46 | |
| Dose Range | 20 - 780 mg/m² | |
| Maximum Tolerated Dose (MTD) | 625 mg/m² | |
| Dosing Schedule | Intravenous infusions on days 1, 8, and 15 of a 28-day cycle | |
| Pharmacokinetics | First-order linear | |
| Objective Response | 1 Partial Response (Carcinoid Tumor) | |
| Disease Stabilization | 9 Stable Diseases | |
| Common Adverse Events (≥20%) | Nausea, fatigue, vomiting, anemia, dehydration (mostly ≤grade 2) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of IT-139 on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
IT-139 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of IT-139 in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of IT-139. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for GRP78
This protocol is used to detect changes in GRP78 protein expression following IT-139 treatment.
Materials:
-
Cell lysates from IT-139 treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-GRP78)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with IT-139 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GRP78 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Calreticulin (CRT) Exposure Assay (Flow Cytometry)
This protocol quantifies the surface exposure of CRT on cells undergoing ICD.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular staining control)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against CRT
-
Fluorochrome-conjugated secondary antibody
-
Propidium Iodide (PI) or DAPI for viability staining
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with IT-139, harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in blocking buffer and incubate with the primary anti-CRT antibody for 1 hour on ice.
-
Secondary Antibody: Wash the cells and resuspend in blocking buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Viability Staining: Wash the cells and resuspend in PBS containing PI or DAPI.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population (PI/DAPI negative) and quantify the percentage of CRT-positive cells.
HMGB1 Release Assay (ELISA)
This protocol measures the concentration of HMGB1 released into the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated and control cells
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cell debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-pre-coated wells.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of HMGB1 in the samples based on the standard curve.
ATP Secretion Assay (Luminescence)
This protocol quantifies the amount of ATP released into the extracellular medium.
Materials:
-
Cell culture supernatants from treated and control cells
-
ATP luminescent assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
Assay: Perform the ATP assay according to the manufacturer's instructions. This generally involves:
-
Adding the ATP-releasing reagent to the samples.
-
Adding the luciferase/luciferin reagent.
-
Measuring the luminescence immediately in a luminometer.
-
-
Data Analysis: Calculate the concentration of ATP in the samples based on an ATP standard curve.
Conclusion
IT-139 is a promising ruthenium-based anticancer compound with a novel mechanism of action that distinguishes it from traditional chemotherapies. Its ability to inhibit GRP78 and induce immunogenic cell death provides a strong rationale for its continued development, both as a monotherapy and in combination with other anticancer agents, particularly immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in furthering the understanding and clinical application of this innovative therapeutic candidate.
References
Unveiling SP-1-39: A Technical Guide to a Novel Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
SP-1-39 is a novel, potent colchicine-binding site inhibitor (CBSI) that has demonstrated significant promise as an antimitotic agent with potential applications in oncology.[1][2] This technical guide provides a comprehensive overview of the available information regarding its chemical synthesis, characterization, and mechanism of action, compiled to assist researchers in the fields of medicinal chemistry and cancer biology.
Chemical Identity and Synthesis
SP-1-39 belongs to the class of 2-amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines. While the exact substitution pattern on the phenylethyl moiety of SP-1-39 is not publicly available in the reviewed literature, the general synthetic approach for this class of compounds has been described. The synthesis is reported to have been detailed in a 2023 publication by Pochampally and colleagues.[3]
The core synthesis strategy for analogous compounds involves a multi-step process culminating in a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool in medicinal chemistry for the formation of carbon-carbon bonds.
General Synthesis Workflow:
Caption: Generalized workflow for the synthesis of SP-1-39 analogues.
Characterization
Detailed characterization data for SP-1-39, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are not available in the public domain at the time of this review. However, for this class of compounds, characterization would typically involve:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >96.7% has been reported for SP-1-39 used in biological studies.[3]
Mechanism of Action and Biological Activity
SP-1-39 functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Signaling Pathway of SP-1-39 Induced Apoptosis:
Caption: Proposed mechanism of action for SP-1-39 leading to apoptosis.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anticancer activity of SP-1-39 in various cancer cell lines, including those of the head and neck, breast, melanoma, pancreatic, and prostate cancers.[1]
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A-253 | Head and Neck Squamous Cell Carcinoma | 2.1 | |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | 1.4 |
Table 1: In Vitro Cytotoxicity of SP-1-39
In vivo studies using xenograft models have also shown that SP-1-39 can effectively suppress tumor growth. Notably, it has shown efficacy in paclitaxel-resistant prostate cancer models, suggesting its potential to overcome certain mechanisms of drug resistance.
Experimental Protocols
While the specific, detailed experimental protocols for the synthesis and characterization of SP-1-39 are not publicly available, a general procedure for the synthesis of analogous 2-amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines can be outlined based on related literature.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a solution of the 5-iodo-pyrrolo[2,3-d]pyrimidine precursor and the corresponding substituted phenylacetylene in a suitable solvent (e.g., anhydrous DMF or dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Conditions: The reaction mixture is typically degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the coupled product.
General Protocol for Characterization:
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar instrument to confirm the molecular weight and elemental composition of the synthesized compound.
Conclusion
SP-1-39 is a promising new chemical entity with potent antimitotic activity. Its ability to bind to the colchicine site on tubulin and overcome resistance to other microtubule-targeting agents makes it a molecule of significant interest for cancer drug development. Further disclosure of its precise chemical structure and detailed synthetic and characterization data will be crucial for advancing its preclinical and potential clinical development. This guide provides a foundational understanding based on the currently available scientific literature.
References
GRP78 as a Therapeutic Target in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, has emerged as a critical regulator of cellular stress and a key player in the pathophysiology of solid tumors.[1][2] Primarily located in the endoplasmic reticulum (ER), GRP78 functions as a master chaperone, governing the Unfolded Protein Response (UPR) to maintain protein homeostasis.[1][3] In the high-stress tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, GRP78 expression is significantly upregulated.[4] This overexpression is not merely a stress indicator but an active driver of tumor progression, promoting proliferation, metastasis, angiogenesis, and resistance to a broad spectrum of therapies.
A pivotal feature of GRP78 in cancer is its translocation from the ER to the cell surface (csGRP78). This phenomenon is observed in a wide array of cancer cells but not in most normal tissues, presenting a unique therapeutic window. As a cell surface receptor, csGRP78 interacts with various ligands to activate pro-survival signaling pathways, including PI3K/AKT and MAPK, further contributing to malignancy and chemoresistance. The selective expression of csGRP78 on tumor cells makes it an attractive target for novel cancer therapies, including monoclonal antibodies, peptide-based drugs, and CAR-T cells, aimed at disrupting its pro-tumorigenic functions and enhancing the efficacy of conventional treatments. This guide provides a comprehensive overview of GRP78's role in solid tumors, therapeutic strategies, and key experimental methodologies for its investigation.
The Dual Role of GRP78 in Cancer Biology
GRP78's function in cancer is multifaceted, dictated by its subcellular localization.
-
ER-Resident GRP78: Inside the endoplasmic reticulum, GRP78 is the principal regulator of the UPR. Under ER stress, GRP78 dissociates from three key transmembrane sensors—PERK, IRE1α, and ATF6—allowing their activation. This initiates signaling cascades that aim to restore proteostasis by attenuating protein translation, upregulating chaperone production, and enhancing ER-associated degradation (ERAD) of misfolded proteins. By managing ER stress, GRP78 helps cancer cells survive conditions that would otherwise trigger apoptosis, thereby facilitating tumor growth and resistance.
-
Cell Surface GRP78 (csGRP78): In many solid tumors, including breast, lung, prostate, pancreatic, and brain cancers, GRP78 is redistributed to the cell surface. Here, it acts as a signaling hub, interacting with extracellular ligands like α2-macroglobulin, Cripto-1, and plasminogen. These interactions activate downstream pathways that are crucial for cancer progression:
-
Proliferation and Survival: csGRP78 engagement often leads to the activation of the PI3K/AKT and MAPK pathways, which are central to cell growth and the inhibition of apoptosis.
-
Metastasis and Invasion: By interacting with proteins like integrin β1 and promoting epithelial-mesenchymal transition (EMT), csGRP78 enhances tumor cell motility and invasion.
-
Therapeutic Resistance: Elevated levels of csGRP78 are strongly linked to resistance against chemotherapy, radiotherapy, and hormone therapy. It achieves this by activating pro-survival signals that counteract the cytotoxic effects of treatment.
-
The selective appearance of csGRP78 on malignant cells provides a compelling rationale for its development as a therapeutic target, offering the potential for tumor-specific drug delivery and action.
GRP78-Mediated Signaling Pathways
The pro-tumorigenic effects of GRP78 are mediated through complex signaling networks. In the ER, it controls the UPR. On the cell surface, it hijacks canonical growth and survival pathways.
The Unfolded Protein Response (UPR) Pathway
Under ER stress, GRP78 releases PERK, IRE1α, and ATF6, triggering three distinct branches of the UPR to restore homeostasis. This response is critical for cancer cell adaptation and survival.
Caption: The GRP78-regulated Unfolded Protein Response (UPR) pathway.
Cell Surface GRP78 Pro-Survival Signaling
Upon translocation to the plasma membrane, csGRP78 functions as a receptor that activates key oncogenic pathways, notably PI3K/AKT, promoting cell survival and proliferation.
Caption: Pro-survival signaling initiated by cell surface GRP78 (csGRP78).
Quantitative Analysis of GRP78
GRP78 (HSPA5) mRNA Expression in Solid Tumors
Analysis of The Cancer Genome Atlas (TCGA) database reveals that HSPA5, the gene encoding GRP78, is significantly overexpressed in a majority of solid tumors compared to corresponding normal tissues. This overexpression is a common feature across diverse cancer types.
| Cancer Type | GRP78 (HSPA5) Expression Status | Prognostic Significance (High Expression) |
| Glioblastoma (GBM) | Significantly Higher than Normal Tissue | Poorer Overall Survival |
| Lung Adenocarcinoma (LUAD) | Significantly Higher than Normal Tissue | Correlates with poorer prognosis |
| Breast Cancer (BRCA) | Significantly Higher than Normal Tissue | Associated with therapy resistance |
| Prostate Adenocarcinoma (PRAD) | Significantly Higher than Normal Tissue | Associated with aggressive disease |
| Pancreatic Adenocarcinoma (PAAD) | Significantly Higher than Normal Tissue | Correlates with chemoresistance |
| Colon Adenocarcinoma (COAD) | Significantly Higher than Normal Tissue | Implicated in metastasis |
| Gastric Cancer (STAD) | Higher than Normal Tissue | Correlated with progression |
Table based on data from TCGA and other cited literature.
Efficacy of GRP78-Targeting Agents (Preclinical Data)
A variety of agents targeting GRP78 are under investigation, showing promising anti-tumor activity in preclinical models. These include small molecule inhibitors and monoclonal antibodies.
| Agent | Mechanism of Action | Cancer Model(s) | Observed Efficacy (IC50 / Effect) |
| HA15 | Small molecule inhibitor, induces ER stress | Non-Small Cell Lung Cancer (A549, H460) | IC50: ~5-10 µM; Induces apoptosis |
| IT-139 | Ruthenium small molecule inhibitor | Pancreatic, Melanoma | Suppresses stress-induced GRP78 expression |
| PAT-SM6 | Human monoclonal antibody targeting csGRP78 | Melanoma, Multiple Myeloma | Phase I trial completed; induces apoptosis |
| MAb159 | Mouse monoclonal antibody targeting csGRP78 | Lung, Colon Cancer | Suppressed tumor growth and metastasis |
| BMTP-78 | Peptide-drug conjugate targeting csGRP78 | Leukemia, Lymphoma | Dose-dependent cytotoxicity |
| GRP78-CAR T-cells | Engineered T-cells targeting csGRP78 | Lung, Pancreatic, Brain Tumors | Eradicated tumor xenografts in vivo |
Data compiled from various preclinical studies.
Therapeutic Strategies Targeting GRP78
The dual localization and function of GRP78 offer multiple avenues for therapeutic intervention.
-
Inhibition of GRP78 Expression or Chaperone Function: Small molecules like IT-139 can suppress the stress-induced upregulation of GRP78. This approach aims to prevent cancer cells from adapting to the tumor microenvironment, thereby sensitizing them to other therapies.
-
Targeting Cell Surface GRP78: This is the most actively pursued strategy due to the tumor-selective expression of csGRP78.
-
Monoclonal Antibodies (mAbs): Antibodies like PAT-SM6 and MAb159 can bind to csGRP78 and induce apoptosis, inhibit PI3K/AKT signaling, and suppress tumor growth.
-
Peptide-Drug Conjugates: Peptides that specifically bind csGRP78 can be linked to cytotoxic payloads (e.g., BMTP-78), enabling targeted delivery of drugs directly to cancer cells while sparing normal tissue.
-
CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cells engineered to recognize csGRP78 have shown potent anti-tumor activity in preclinical models of lung, pancreatic, and brain cancers, demonstrating the ability to eradicate established tumors.
-
Combining GRP78-targeted agents with standard chemotherapy or radiotherapy is a promising approach, as inhibiting GRP78 can reverse therapeutic resistance.
Key Experimental Protocols
Validating GRP78 as a target and evaluating the efficacy of GRP78 inhibitors require a standardized set of molecular and cellular biology techniques.
Western Blot Analysis for GRP78 Expression
This protocol is used to quantify GRP78 protein levels in cancer cells following treatment with a potential inhibitor.
-
Objective: To determine the effect of a therapeutic agent on total GRP78 protein expression.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, DU-145) and allow them to adhere. Treat cells with various concentrations of the GRP78 inhibitor or vehicle control (e.g., DMSO) for 24-48 hours.
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a primary antibody against GRP78 (e.g., rabbit anti-HSPA5) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Apply an ECL chemiluminescence substrate and visualize protein bands using an imaging system. Quantify band intensities using densitometry software and normalize GRP78 levels to the loading control.
-
Cell Viability (MTT/CCK-8) Assay
This assay measures the cytotoxic effect of a GRP78 inhibitor on cancer cell proliferation and viability.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a GRP78-targeting compound.
-
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the GRP78 inhibitor (e.g., 0-50 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
-
Flow Cytometry for Cell Surface GRP78
This protocol is essential for confirming the translocation of GRP78 to the plasma membrane, a key requirement for csGRP78-targeted therapies.
-
Objective: To quantify the population of cancer cells expressing GRP78 on their surface.
-
Methodology:
-
Cell Preparation: Harvest cancer cells without using permeabilizing agents to ensure membrane integrity. Wash cells with cold PBS.
-
Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Incubate the non-permeabilized cells with a primary antibody that specifically recognizes an extracellular epitope of GRP78 for 30-60 minutes on ice. Use an isotype control antibody for background staining.
-
Secondary Antibody: Wash the cells and, if the primary antibody is not fluorophore-conjugated, incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells again and resuspend in FACS buffer. Analyze the cells using a flow cytometer, gating on the live cell population.
-
Analysis: Quantify the percentage of GRP78-positive cells and the mean fluorescence intensity (MFI) compared to the isotype control.
-
Experimental and Therapeutic Workflow
The development of a GRP78-targeted therapy follows a logical progression from initial validation to preclinical in vivo studies.
Caption: A typical workflow for the preclinical development of a GRP78 inhibitor.
Conclusion and Future Directions
GRP78 is a validated and highly promising therapeutic target in a broad range of solid tumors. Its central role in mediating the UPR and its tumor-specific cell surface expression provide a strong rationale for the development of targeted therapies. Preclinical data for antibodies, small molecules, and CAR T-cells are highly encouraging, demonstrating potent anti-tumor activity and the potential to overcome chemoresistance.
Future research should focus on several key areas:
-
Biomarker Development: Identifying which patients are most likely to respond to GRP78-targeted therapies by quantifying GRP78 expression in tumors.
-
Combination Strategies: Systematically evaluating the synergistic effects of GRP78 inhibitors with existing chemotherapies, targeted agents, and immunotherapies.
-
Clinical Translation: Advancing the most promising GRP78-targeted agents, particularly csGRP78-directed CAR T-cells and antibody-drug conjugates, into clinical trials for solid tumors.
-
Understanding Resistance: Investigating potential mechanisms of resistance to GRP78-targeted therapies, such as the induction of GRP78 expression on T-cells, which can lead to self-targeting and reduced efficacy.
Targeting GRP78 represents a strategic approach to exploit a fundamental survival mechanism of cancer cells, offering the potential to significantly improve outcomes for patients with difficult-to-treat solid tumors.
References
- 1. Scratching the Surface—An Overview of the Roles of Cell Surface GRP78 in Cancer [mdpi.com]
- 2. GRP78 as a potential therapeutic target in cancer treatment: an updated review of its role in chemoradiotherapy resistance of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
The Cutting Edge of Cancer Therapy: An In-depth Technical Guide to the Antimitotic Activity of Novel Thiocolchicine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the burgeoning field of novel thiocolchicine derivatives as potent antimitotic agents for cancer therapy. Colchicine, a natural pseudoalkaloid, has long been recognized for its powerful ability to disrupt microtubule polymerization and arrest cell division, making it a compelling candidate for anticancer drug development.[1][2] However, its clinical utility has been hampered by significant toxicity to healthy cells.[1] The strategic replacement of the C10-methoxy group with a thiomethyl group to create thiocolchicine has been shown to reduce toxicity and enhance tubulin binding affinity, paving the way for the development of a new generation of safer and more effective antimitotic agents.[1]
This guide delves into the synthesis, biological evaluation, and structure-activity relationships of recently developed thiocolchicine analogs. It presents key quantitative data in a structured format, details essential experimental protocols, and visualizes the core mechanisms and workflows to provide a thorough resource for researchers in oncology and medicinal chemistry.
Quantitative Analysis of Antimitotic Activity
The antiproliferative activity of novel thiocolchicine derivatives is a critical measure of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of various series of novel thiocolchicine derivatives against several human cancer cell lines.
Table 1: Antiproliferative Activity (IC50, µM) of Demethylated Thiocolchicine Analogs
| Compound | A549 (Lung Adenocarcinoma) | MCF-7 (Breast Adenocarcinoma) | LoVo (Colon Adenocarcinoma) | BALB/3T3 (Normal Murine Fibroblast) |
| 1-demethylthiocolchicine (3) | >10 | >10 | >10 | >10 |
| Ester Derivative (4b) | 0.012 ± 0.001 | 0.015 ± 0.002 | 0.009 ± 0.001 | 0.021 ± 0.002 |
| Ester Derivative (4c) | 0.025 ± 0.003 | 0.031 ± 0.004 | 0.018 ± 0.002 | 0.045 ± 0.005 |
| Ester Derivative (4d) | 0.008 ± 0.001 | 0.011 ± 0.001 | 0.006 ± 0.001 | 0.015 ± 0.002 |
| Carbonate Derivative (4e) | 0.042 ± 0.005 | 0.055 ± 0.007 | 0.031 ± 0.004 | 0.078 ± 0.009 |
| Carbonate Derivative (4f) | 0.061 ± 0.007 | 0.082 ± 0.010 | 0.045 ± 0.005 | 0.112 ± 0.013 |
Data synthesized from studies on regioselectively demethylated colchicine and thiocolchicine analogs.[1]
Table 2: Inhibition of Tubulin Polymerization by Thiocolchicine Analogs
| Compound Series | General Effect on Tubulin Polymerization |
| N-acyl-deacetylthiocolchicines | Strong inhibition, comparable to thiocolchicine. |
| N-aroyl-deacetylthiocolchicines | Strong inhibition, comparable to thiocolchicine. |
| N-(substituted benzyl)-deacetylthiocolchicines | Strong inhibition, comparable to thiocolchicine. |
| Long side chain at C(7) position (e.g., 22-24) | Did not inhibit tubulin polymerization. |
Based on findings from the synthesis and biological evaluation of novel N-substituted deacetylthiocolchicine analogs.
Core Experimental Protocols
The evaluation of novel thiocolchicine derivatives relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Synthesis of Thiocolchicine Derivatives
The synthesis of novel thiocolchicine analogs often starts from commercially available thiocolchicine or its demethylated precursors. A general synthetic scheme for creating ester and carbonate derivatives of 1-demethylthiocolchicine is as follows:
-
Starting Material: 1-demethylthiocolchicine.
-
Esterification/Carbonation: The starting material is dissolved in a suitable solvent (e.g., dichloromethane).
-
An appropriate acid chloride or chloroformate is added in the presence of a base (e.g., triethylamine) to catalyze the reaction.
-
The reaction mixture is stirred at room temperature for a specified period.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the final ester or carbonate derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays against a panel of human cancer cell lines and a normal cell line to assess selectivity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, LoVo) and a normal cell line (e.g., BALB/3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiocolchicine derivatives for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT. The cells are incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the polymerization of tubulin, which is the primary mechanism of action for colchicinoids.
-
Tubulin Preparation: Purified tubulin is obtained from bovine or porcine brain.
-
Reaction Mixture: The reaction mixture contains tubulin in a polymerization buffer (e.g., MES buffer with MgCl2 and GTP) and the test compound at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (vehicle alone).
Mechanism of Action and Experimental Workflows
The primary antimitotic mechanism of thiocolchicine and its derivatives is the inhibition of microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of antimitotic action of thiocolchicine derivatives.
The experimental workflow for the discovery and evaluation of novel thiocolchicine derivatives follows a logical progression from chemical synthesis to biological testing.
Caption: General workflow for the development of novel thiocolchicine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiocolchicine derivatives is highly dependent on their chemical structure. Several key SAR insights have emerged from recent studies:
-
Modifications at the C(7) position: The nature of the side chain at the C(7) position significantly influences both the inhibition of tubulin polymerization and cytotoxic activity. While N-acyl, N-aroyl, and N-(substituted benzyl) deacetylthiocolchicinoids generally show potent activity, the introduction of a long side chain at this position can abolish the inhibition of tubulin polymerization.
-
Demethylation and Subsequent Derivatization: Regioselective demethylation of thiocolchicine, followed by the introduction of ester or carbonate moieties, can yield compounds with potent antiproliferative activity.
-
Role of the Spacer Unit in Conjugates: In thiocolchicine-podophyllotoxin conjugates, the spacer unit connecting the two pharmacophores has a significant effect on biological activity, highlighting the importance of linker design in creating new biologically active molecules.
Future Directions
The development of novel thiocolchicine derivatives represents a promising avenue for the discovery of new anticancer agents with improved therapeutic indices. Future research will likely focus on:
-
Targeted Delivery Systems: The use of thiocolchicine derivatives as payloads in antibody-drug conjugates (ADCs) to selectively target cancer cells and minimize off-target toxicity.
-
Combination Therapies: Investigating the synergistic effects of thiocolchicine derivatives with other anticancer drugs to overcome drug resistance and enhance therapeutic efficacy.
-
Exploration of Novel Scaffolds: The synthesis and evaluation of new classes of thiocolchicine analogs with diverse structural modifications to further refine their pharmacological properties.
This technical guide provides a snapshot of the current landscape of research into the antimitotic activity of novel thiocolchicine derivatives. The continued exploration of the rich chemistry and biology of these compounds holds great promise for the future of cancer treatment.
References
- 1. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
SP-1-39: A Technical Guide to Overcoming Paclitaxel Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paclitaxel, a cornerstone of chemotherapy, faces a significant challenge in the clinic: the development of drug resistance. This resistance can emerge through various mechanisms, most notably the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and mutations in its target, β-tubulin. SP-1-39 is a novel small molecule that offers a promising strategy to circumvent these resistance pathways. As a colchicine-binding site inhibitor (CBSI), SP-1-39 interacts with a different site on tubulin than paclitaxel, leading to microtubule destabilization. This distinct mechanism of action allows SP-1-39 to maintain its potent cytotoxic activity in cancer cells that have developed resistance to taxanes. This technical guide provides an in-depth overview of the preclinical data and mechanisms underlying SP-1-39's ability to overcome paclitaxel resistance.
Introduction to Paclitaxel Resistance
Paclitaxel functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for cell division, ultimately leading to mitotic arrest and apoptosis. However, cancer cells can develop resistance through several adaptive mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), actively pumps paclitaxel out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1]
-
Target Alterations: Mutations in the gene encoding β-tubulin can alter the paclitaxel binding site, reducing the drug's affinity for its target.[1]
-
Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis can make cancer cells less susceptible to drug-induced cell death.
SP-1-39: A Novel Colchicine-Binding Site Inhibitor
SP-1-39 is a novel antimitotic agent that inhibits tubulin polymerization by binding to the colchicine-binding site on the tubulin heterodimer.[2][3] This site is distinct from the taxane-binding site utilized by paclitaxel. By destabilizing microtubules, SP-1-39, like other CBSIs, induces cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
The key advantage of SP-1-39 and other CBSIs lies in their ability to bypass the common resistance mechanisms that affect taxanes. Notably, CBSIs are generally not substrates for P-gp efflux pumps, allowing them to accumulate in resistant cancer cells.
Quantitative Data
The following tables summarize the preclinical data for SP-1-39 in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of SP-1-39 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | IC₅₀ of SP-1-39 (nM) |
| A-253 | 2.1 |
| Detroit 562 | 1.4 |
Table 2: In Vivo Efficacy of SP-1-39 in a Detroit 562 Xenograft Mouse Model
| Treatment Group | Dosage | Outcome |
| SP-1-39 | 2.5 mg/kg | Potent suppression of tumor growth |
| Paclitaxel | 10 mg/kg | Similar tumor growth suppression to SP-1-39 |
| Vehicle Control | - | Uninhibited tumor growth |
Note: Studies have demonstrated the efficacy of SP-1-39 in a paclitaxel-resistant prostate cancer xenograft model, though specific quantitative data from the primary literature was not available for this guide. The data presented here for HNSCC models illustrates the high potency of SP-1-39.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of SP-1-39 in overcoming paclitaxel resistance.
Caption: SP-1-39 evades P-gp efflux and acts on a distinct tubulin site.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of SP-1-39.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SP-1-39.
-
Procedure:
-
Seed cancer cells (e.g., A-253, Detroit 562) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SP-1-39 or paclitaxel (as a comparator) for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values using non-linear regression analysis.
-
Apoptosis Assay (Western Blot for Cleaved PARP)
-
Objective: To assess the induction of apoptosis by SP-1-39.
-
Procedure:
-
Treat cancer cells with various concentrations of SP-1-39 for a set time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against cleaved PARP.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the cleaved PARP band indicates apoptosis.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of SP-1-39 on cell cycle progression.
-
Procedure:
-
Treat cells with SP-1-39 for a specified duration (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any drug-induced cell cycle arrest.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of SP-1-39 in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., Detroit 562 or a paclitaxel-resistant line) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, paclitaxel, SP-1-39).
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections twice weekly).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel compound for its ability to overcome paclitaxel resistance.
References
- 1. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 3. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Novel Antimitotic Agent SP-1-39: A Technical Guide to its Effects on Cell Cycle Progression in Head and Neck Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical efficacy of SP-1-39, a novel colchicine-binding site inhibitor (CBSI), in the context of Head and Neck Squamous Cell Carcinoma (HNSCC). The document outlines the compound's potent inhibitory effects on cell proliferation, its mechanism of action leading to cell cycle arrest, and the induction of apoptosis in HNSCC cell lines. Detailed experimental protocols and quantitative data are presented to support the continued investigation of SP-1-39 as a promising therapeutic candidate for HNSCC.
Core Findings: SP-1-39's Potent Anti-Cancer Activity in HNSCC
SP-1-39 demonstrates significant efficacy against HNSCC cell lines, operating as a potent inhibitor of cellular proliferation and inducing cell cycle arrest at the G2/M phase.[1][2][3] Preclinical studies have established its ability to suppress tumor growth in HNSCC models, highlighting its potential as a valuable therapeutic agent.[1][2]
Quantitative Analysis of In Vitro Efficacy
SP-1-39 exhibits low nanomolar IC50 values in HNSCC cell lines, indicating high potency in inhibiting cell growth. A summary of these findings is presented below.
| Cell Line | Compound | IC50 (nM) |
| A-253 | SP-1-39 | 2.1 |
| Detroit 562 | SP-1-39 | 1.4 |
Table 1: Growth inhibitory (IC50) values of SP-1-39 in HNSCC cell lines as determined by the MTS assay.
Furthermore, SP-1-39 induces G2/M phase cell cycle arrest at low nanomolar concentrations.
| Cell Line | Compound | Concentration for G2/M Arrest |
| A-253 | SP-1-39 | 5 nM |
| Detroit 562 | SP-1-39 | 2 nM |
Table 2: Effective concentrations of SP-1-39 for inducing G2/M phase cell cycle arrest in HNSCC cell lines.
Mechanism of Action: Disruption of Microtubule Dynamics and G2/M Arrest
SP-1-39 functions as a colchicine-binding site inhibitor (CBSI), interfering with microtubule dynamics. This disruption of the cellular cytoskeleton is a critical event that triggers a cascade leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of SP-1-39 induced G2/M arrest in HNSCC cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of SP-1-39's effects on HNSCC cells.
Cell Culture
-
Cell Lines: A-253 and Detroit 562 HNSCC cell lines are utilized.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
MTS Assay for Cell Proliferation
This assay is used to determine the half-maximal inhibitory concentration (IC50) of SP-1-39.
Caption: Workflow for determining IC50 values using the MTS assay.
Flow Cytometry for Cell Cycle Analysis
This technique is employed to quantify the distribution of cells in different phases of the cell cycle following treatment with SP-1-39.
Caption: Workflow for cell cycle analysis via flow cytometry.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the induction of apoptosis through the analysis of key protein markers like cleaved PARP.
-
Cell Treatment: HNSCC cells are treated with varying concentrations of SP-1-39 (e.g., 1, 2, 5, 10 nM) for 24 hours.
-
Lysate Preparation: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against cleaved PARP and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Signal intensity is quantified using software such as ImageJ.
Conclusion and Future Directions
SP-1-39 has emerged as a potent novel antimitotic agent with significant preclinical activity against HNSCC. Its ability to induce G2/M cell cycle arrest and apoptosis at low nanomolar concentrations underscores its potential as a candidate for further therapeutic development. Notably, SP-1-39 has also shown promise in overcoming resistance to existing chemotherapeutic agents like paclitaxel in other cancer models, suggesting a potential role in treating refractory HNSCC. Future investigations should focus on elucidating the detailed molecular pathways involved in SP-1-39-induced apoptosis and evaluating its efficacy and safety in more advanced in vivo models of HNSCC.
References
Methodological & Application
Application Notes and Protocols for IT-139 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-139, also known as KP1339, is a novel, ruthenium-based small molecule compound that has demonstrated promising anti-tumor activity in preclinical studies.[1] It acts as a first-in-class inhibitor of the stress-induced upregulation of GRP78 (Glucose-Regulated Protein 78), a key regulator of misfolded protein processing in the endoplasmic reticulum (ER).[1] Upregulation of GRP78 is associated with drug resistance and tumor progression.[1] By suppressing GRP78, IT-139 increases the vulnerability of tumor cells to apoptosis.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of IT-139 against cancer cell lines using the MTT assay, a common colorimetric method for determining cell viability.
Data Presentation
The cytotoxic efficacy of IT-139 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. This value is highly dependent on the cell line and experimental conditions. For comparative purposes, IC50 values should be presented in a clear tabular format.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Not Specified | Not Specified | Synergistic with gemcitabine | [1] |
| Various advanced solid tumor cell lines | Not Specified | Not Specified | Investigated in Phase I study |
Experimental Protocols
A widely used method to determine the in vitro cytotoxicity of IT-139 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
I. Materials and Reagents
-
IT-139 (Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)])
-
Dimethyl sulfoxide (DMSO), sterile
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
II. Experimental Workflow
III. Step-by-Step Protocol
-
Stock Solution Preparation : Prepare a high-concentration stock solution of IT-139 (e.g., 10 mM or 20 mM) in sterile DMSO. Store at -20°C.
-
Cell Seeding :
-
Culture the chosen cancer cell line in complete medium until they are in the exponential growth phase.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" (background control) and "untreated cells" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
On the day of the experiment, prepare serial dilutions of the IT-139 stock solution in complete cell culture medium to achieve the desired final concentrations. A starting range of 1 µM to 250 µM is recommended for initial experiments.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of IT-139 to the appropriate wells.
-
Add 100 µL of medium with the corresponding DMSO concentration to the "untreated cells" control wells. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Each concentration and control should be tested in triplicate.
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay :
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log of the IT-139 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Proposed Signaling Pathway of IT-139
IT-139's mechanism of action involves the suppression of GRP78, a master regulator of the Unfolded Protein Response (UPR). This disruption of ER homeostasis leads to increased cellular stress and ultimately apoptosis in cancer cells.
Key Considerations
-
Cell Line Selection : The sensitivity to IT-139 can vary significantly between different cancer cell lines. It is advisable to test a panel of cell lines relevant to the research area.
-
Optimal Seeding Density : The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Concentration Range : A broad range of IT-139 concentrations should be tested initially to determine the appropriate range for IC50 calculation. A starting range of 10 µM to 200 µM is often recommended.
-
Controls : Appropriate controls, including untreated cells and vehicle controls (cells treated with the same concentration of DMSO as the highest IT-139 concentration), are crucial for accurate data interpretation.
-
Alternative Assays : Other cytotoxicity assays, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity, can be used to complement the MTT assay results.
References
Application Notes and Protocols for SP-1-39 Tubulin Polymerization Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer therapy.[1][2] Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or microtubule-destabilizing agents.[1] SP-1-39 is a novel, potent pyrimidine dihydroquinoxalinone derivative that functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[3] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells. SP-1-39 has demonstrated significant anti-proliferative activity in various cancer cell lines, including those resistant to taxanes.
These application notes provide detailed protocols for characterizing the in vitro effect of SP-1-39 on tubulin polymerization using both turbidity-based and fluorescence-based assays.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method to identify and characterize compounds that modulate microtubule dynamics. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by changes in light scattering or fluorescence.
-
Turbidity-Based Assay: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. The rate and extent of this increase are proportional to the degree of tubulin polymerization.
-
Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), which exhibits increased fluorescence upon binding to polymerized microtubules. The increase in fluorescence intensity is proportional to the extent of tubulin polymerization.
The polymerization process typically follows a sigmoidal curve with three distinct phases: nucleation (lag phase), growth (polymerization phase), and a steady-state equilibrium. Inhibitors of tubulin polymerization, such as SP-1-39, will reduce the rate and extent of the increase in absorbance or fluorescence.
Data Presentation
Table 1: Anti-proliferative Activity of SP-1-39 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A-253 | Head and Neck Squamous Cell Carcinoma | 2.1 | |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | 1.4 | |
| Melanoma | Melanoma | 0.2 - 4 | |
| Breast Cancer | Breast Cancer | 0.2 - 4 | |
| Pancreatic Cancer | Pancreatic Cancer | 0.2 - 4 | |
| Prostate Cancer | Prostate Cancer | 0.2 - 4 | |
| PC-3/TxR | Paclitaxel-Resistant Prostate Cancer | 0.2 - 4 |
Experimental Protocols
I. Turbidity-Based Tubulin Polymerization Inhibition Assay
This protocol is adapted from standard tubulin polymerization assay kits and procedures.
A. Materials and Reagents
-
Lyophilized tubulin (porcine or bovine, >99% pure)
-
SP-1-39
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
DMSO (vehicle control)
-
Pre-warmed 96-well clear bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
B. Assay Procedure
-
Preparation of Reagents:
-
Prepare a 10x stock solution of SP-1-39 and control compounds (paclitaxel, colchicine) in DMSO. Further dilute in General Tubulin Buffer to create a range of desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep the tubulin mix on ice to prevent premature polymerization.
-
-
Assay Execution:
-
Pre-warm the 96-well plate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (SP-1-39, controls, or vehicle) into the wells of the pre-warmed plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration of SP-1-39 and controls.
-
Determine the Vmax (maximum rate of polymerization) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration of SP-1-39 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the SP-1-39 concentration to determine the IC50 value.
-
II. Fluorescence-Based Tubulin Polymerization Inhibition Assay
This protocol is based on established fluorescence-based tubulin polymerization assays.
A. Materials and Reagents
-
Lyophilized tubulin (porcine or bovine, >99% pure)
-
SP-1-39
-
Tubulin Polymerization Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole) or other suitable fluorescent reporter
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
DMSO (vehicle control)
-
Pre-warmed 96-well black, opaque microplates
-
Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~450 nm for DAPI)
B. Assay Procedure
-
Preparation of Reagents:
-
Prepare 10x stock solutions of SP-1-39 and control compounds as described in the turbidity-based assay protocol.
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 2 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of cold Tubulin Polymerization Assay Buffer containing 1 mM GTP, 10% glycerol, and a fluorescent reporter (e.g., 6.3 µM DAPI). Keep the tubulin mix on ice.
-
-
Assay Execution:
-
The assay procedure is identical to the turbidity-based assay, using a pre-warmed black, opaque 96-well plate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.
-
Visualization
Caption: Workflow of the in vitro tubulin polymerization inhibition assay.
Caption: Mechanism of action of SP-1-39 in inhibiting tubulin polymerization.
References
Application Notes and Protocols for "Antitumor agent-139" Xenograft Model
Note: The designation "Antitumor agent-139" is ambiguous in scientific literature, referring to several distinct compounds. For the purpose of these application notes, we will focus on the ruthenium-based compound IT-139 , a first-in-class inhibitor of the glucose-regulated protein 78 (GRP78).
Audience: Researchers, scientists, and drug development professionals.
Introduction
IT-139 is a novel ruthenium-based small molecule inhibitor with demonstrated antitumor activity in preclinical models.[1] Its primary mechanism of action is the suppression of the stress-induced upregulation of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1][2][3] GRP78 is overexpressed in many cancer types, contributing to tumor survival, progression, and resistance to therapy.[4] By inhibiting GRP78, IT-139 can sensitize cancer cells to chemotherapy and induce apoptosis. Preclinical in vivo studies have shown that IT-139 can suppress GRP78 expression in tumors, particularly when used in combination with other anticancer agents.
These application notes provide a detailed protocol for establishing and utilizing a human tumor xenograft model to evaluate the in vivo efficacy of this compound (IT-139).
Data Presentation
The following tables represent typical quantitative data that should be collected and analyzed during a xenograft study of this compound.
Table 1: Antitumor Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| This compound (50 mg/kg) | 10 | 1100 ± 120 | 26.7 | <0.05 |
| Gemcitabine (60 mg/kg) | 10 | 800 ± 100 | 46.7 | <0.01 |
| This compound + Gemcitabine | 10 | 400 ± 70 | 73.3 | <0.001 |
Table 2: General Health and Toxicity Monitoring
| Treatment Group | N | Mean Body Weight Change (%) ± SEM (Day 28) | Mortality | Notable Clinical Signs |
| Vehicle Control | 10 | +5.0 ± 1.5 | 0/10 | None |
| This compound (50 mg/kg) | 10 | +4.5 ± 1.8 | 0/10 | None |
| Gemcitabine (60 mg/kg) | 10 | -2.0 ± 2.0 | 0/10 | Mild lethargy |
| This compound + Gemcitabine | 10 | -1.5 ± 2.2 | 0/10 | Mild lethargy |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Establishment
Objective: To establish subcutaneous human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., PANC-1, pancreatic adenocarcinoma, known to overexpress GRP78)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles (27-gauge)
-
Calipers
Procedure:
-
Culture PANC-1 cells to ~80% confluency. Harvest cells using standard trypsinization methods.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements 3-4 days post-inoculation. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: In Vivo Efficacy Study of this compound
Objective: To evaluate the antitumor activity of this compound alone and in combination with a standard chemotherapeutic agent.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound (IT-139) formulated in a suitable vehicle (e.g., 5% DMSO in saline)
-
Standard chemotherapy agent (e.g., Gemcitabine)
-
Vehicle control solution
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle Control (intraperitoneal, i.p., daily)
-
Group 2: this compound (50 mg/kg, i.p., daily)
-
Group 3: Gemcitabine (60 mg/kg, i.p., twice weekly)
-
Group 4: this compound (50 mg/kg, i.p., daily) + Gemcitabine (60 mg/kg, i.p., twice weekly)
-
-
Record the initial tumor volume and body weight for each mouse.
-
Administer the treatments according to the specified schedule for 28 days.
-
Measure tumor volumes and body weights three times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weights.
-
(Optional) Process a portion of the tumor and normal adjacent tissue for pharmacodynamic analysis (e.g., Western blot for GRP78 and p-AKT).
Mandatory Visualizations
Caption: Mechanism of action for this compound (IT-139).
Caption: Experimental workflow for a xenograft efficacy study.
References
- 1. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Quantifying the Potency of SP-1-39, a Novel Colchicine-Binding Site Inhibitor, in Drug-Resistant Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The emergence of drug resistance is a primary obstacle in cancer chemotherapy. SP-1-39 is a novel small molecule inhibitor that targets the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and apoptosis.[1][2] Notably, pre-clinical studies have demonstrated the potential of SP-1-39 to overcome resistance to conventional chemotherapeutics like paclitaxel.[1][3] This document provides detailed protocols for quantifying the half-maximal inhibitory concentration (IC50) of SP-1-39 in drug-resistant cancer cell lines and outlines the key signaling pathways involved in its mechanism of action.
Data Presentation: SP-1-39 IC50 Values
While specific IC50 values for SP-1-39 across a broad spectrum of drug-resistant cell lines are continually being investigated, preliminary studies have shown potent, low nanomolar activity in various cancer cell lines. For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines A-253 and Detroit 562, SP-1-39 exhibited significantly greater potency than standard chemotherapeutic agents.[1]
The table below serves as a template for researchers to populate with experimentally determined IC50 values for SP-1-39 in both drug-sensitive (parental) and corresponding drug-resistant cell lines. This comparative analysis is crucial for quantifying the efficacy of SP-1-39 in overcoming specific resistance mechanisms.
| Cell Line (Parental) | Cancer Type | Resistant To | IC50 (Parental) | Cell Line (Resistant) | IC50 (Resistant) | Resistance Index (RI) (IC50 Resistant / IC50 Parental) | Assay Method |
| Example: PC-3 | Prostate Cancer | Paclitaxel | e.g., 5 nM | PC-3-TxR | e.g., 10 nM | e.g., 2 | MTT Assay |
| A549 | Lung Cancer | Cisplatin | A549/CDDP | CellTiter-Glo® | |||
| MCF-7 | Breast Cancer | Doxorubicin | MCF-7/ADR | SRB Assay | |||
| User-defined |
This table is a template. Researchers should determine the IC50 values experimentally.
Experimental Protocols
Establishment of Drug-Resistant Cell Lines (Example: Paclitaxel Resistance)
A common method for developing drug-resistant cancer cell lines is through continuous exposure to escalating concentrations of the selective drug.
Materials:
-
Parental cancer cell line (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Paclitaxel (or other desired chemotherapeutic agent)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, culture flasks
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
Protocol:
-
Determine Parental IC50: First, determine the IC50 of the parental cell line to the selective agent (e.g., paclitaxel) using the MTT assay described in Protocol 2.2.
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with a low concentration of the drug, typically starting at the IC10 or IC20 value.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (this may take several passages), gradually increase the drug concentration. A common strategy is to double the concentration at each step.
-
Monitoring and Maintenance: Monitor the cells for signs of widespread cell death. If a significant die-off occurs, maintain the culture at the current concentration until a stable, proliferating population emerges.
-
High-Level Resistance: Continue this process of stepwise dose escalation until the cells are able to proliferate in a high concentration of the drug (e.g., 10-20 times the parental IC50).
-
Characterization: The newly established resistant cell line (e.g., PC-3-TxR) should be characterized by determining its IC50 and comparing it to the parental line to calculate the Resistance Index (RI). It is also recommended to periodically culture the resistant line in the presence of the selective agent to maintain the resistant phenotype.
Determination of SP-1-39 IC50 using MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Parental and resistant cancer cell lines
-
SP-1-39
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of SP-1-39 in DMSO.
-
Perform serial dilutions of SP-1-39 in complete culture medium to achieve the desired final concentrations (a typical range to start with is 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SP-1-39.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest SP-1-39 concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized for different cell lines.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the SP-1-39 concentration.
-
Determine the IC50 value, which is the concentration of SP-1-39 that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of SP-1-39.
Signaling Pathway of SP-1-39 Action
Caption: Signaling pathway of SP-1-39 induced apoptosis.
Logical Relationship of Drug Resistance and SP-1-39 Efficacy
Caption: Rationale for SP-1-39 efficacy in resistant cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-acyl Deacetylthiocolchicines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the synthesis of N-acyl deacetylthiocolchicines, a class of compounds with significant potential in cancer research due to their cytotoxic and antimitotic properties.[1] These compounds are analogs of thiocolchicine and are synthesized to explore structure-activity relationships, aiming to develop more potent and less toxic therapeutic agents.[1][2]
Introduction
N-acyl deacetylthiocolchicines are semi-synthetic derivatives of colchicine, a natural alkaloid known for its anti-inflammatory and anticancer effects.[2] The modification at the C7 position of the deacetylthiocolchicine core allows for the introduction of various acyl groups, which can significantly influence the compound's biological activity, including its ability to inhibit tubulin polymerization.[1] The synthesis of a diverse library of these analogs is crucial for understanding their mechanism of action and for the development of new anticancer drug candidates.
General Synthetic Workflow
The synthesis of N-acyl deacetylthiocolchicines generally involves the acylation of the amino group of deacetylthiocolchicine. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The choice of acylating agent and reaction conditions can be adapted to accommodate a wide range of acyl moieties.
Caption: General workflow for the synthesis of N-acyl deacetylthiocolchicines.
Experimental Protocols
The following are generalized protocols for the synthesis of N-acyl deacetylthiocolchicines based on established literature methods.
1. General Procedure for the N-acylation of Deacetylthiocolchicine
This protocol describes a common method for the synthesis of N-acyl deacetylthiocolchicines using an acyl chloride as the acylating agent.
-
Materials:
-
Deacetylthiocolchicine
-
Appropriate acyl chloride (e.g., acetyl chloride, propionyl chloride, etc.)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl3)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane mixture)
-
-
Procedure:
-
Dissolve deacetylthiocolchicine in an appropriate volume of anhydrous DCM or CHCl3 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of anhydrous pyridine or triethylamine (typically 2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or CHCl3 and wash successively with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-acyl deacetylthiocolchicine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and determine the melting point.
-
2. Synthesis of N-deacetyl-N-aminoacylthiocolchicine Derivatives
This method involves the coupling of N-protected amino acids to deacetylthiocolchicine, followed by deprotection.
-
Materials:
-
Deacetylthiocolchicine
-
N-Trifluoroacetylamino acid (racemic or enantiomerically pure)
-
Coupling agents (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., THF, DMF)
-
Deprotection reagent (e.g., for trifluoroacetyl group removal)
-
-
Procedure:
-
Synthesize N-deacetyl-N-(N-trifluoroacetylaminoacyl)thiocolchicine derivatives by coupling deacetylthiocolchicine with the corresponding N-trifluoroacetylamino acids.
-
Easily remove the trifluoroacetyl protecting group to yield the N-deacetyl-N-aminoacylthiocolchicines.
-
Isolate optically pure compounds from the diastereoisomeric mixture or prepare them starting from an optically pure amino acid derivative.
-
Data Presentation
The following table summarizes the reported data for a selection of synthesized N-acyl deacetylthiocolchicine analogs. This data is essential for comparing the physical and chemical properties of the different derivatives.
| Compound | Acyl Group | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |
| N-Acetyl | -COCH₃ | Not specified | Not specified | C₂₁H₂₃NO₅S | |
| N-Propionyl | -COCH₂CH₃ | Not specified | Not specified | C₂₂H₂₅NO₅S | |
| N-Butyryl | -CO(CH₂)₂CH₃ | Not specified | Not specified | C₂₃H₂₇NO₅S | |
| N-Valeryl | -CO(CH₂)₃CH₃ | Not specified | Not specified | C₂₄H₂₉NO₅S |
Note: Specific yield and melting point data were not available in the provided search results abstracts. Researchers should refer to the full-text articles for this detailed information.
Signaling Pathways and Biological Activity
N-acyl deacetylthiocolchicines exert their biological effects primarily through interaction with the tubulin protein, a key component of the cytoskeleton. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of N-acyl deacetylthiocolchicines.
The cytotoxic and antimitotic activities of these compounds are evaluated against various cancer cell lines. Structure-activity relationship studies have shown that the nature of the N-acyl side chain significantly influences the biological potency. For instance, some N-aroyldeacetylthiocolchicine analogs have demonstrated strong inhibitory effects on tubulin polymerization, comparable to or greater than thiocolchicine and colchicine.
Conclusion
The synthesis of N-acyl deacetylthiocolchicines represents a valuable strategy in the quest for novel anticancer agents. The protocols and data presented here provide a foundation for researchers to design and synthesize new analogs with improved therapeutic profiles. Further investigation into the structure-activity relationships of this compound class is warranted to fully exploit their potential in cancer therapy.
References
- 1. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induced by SP-1-39 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-1-39 is a novel antimitotic agent that has demonstrated potent anticancer properties by inhibiting tubulin polymerization.[1] As a colchicine-binding site inhibitor, SP-1-39 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines treated with SP-1-39 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The Annexin V assay is a common method for detecting early-stage apoptosis.[3] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Signaling Pathway of SP-1-39 Induced Apoptosis
SP-1-39, as a colchicine-binding site inhibitor, interferes with microtubule dynamics, which activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis, characterized by the activation of caspase cascades and the cleavage of Poly (ADP-ribose) polymerase (PARP).
Caption: Signaling pathway of SP-1-39 induced apoptosis.
Quantitative Data Summary
The following table summarizes the dose-dependent induction of apoptosis by SP-1-39 in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. Data is derived from studies investigating the effects of SP-1-39 on cell viability and apoptosis.
| Cell Line | Treatment | Concentration | Effect |
| A-253 | SP-1-39 | 2.1 nM | IC50 value for inhibition of cell proliferation. |
| Detroit 562 | SP-1-39 | 1.4 nM | IC50 value for inhibition of cell proliferation. |
| A-253 | SP-1-39 | 5 nM | Significantly induced apoptosis. |
| Detroit 562 | SP-1-39 | 2 nM | Arrested cells at the G2/M phase. |
| A-253 | Paclitaxel | 10 nM | Similar efficacy in inducing apoptosis as 5 nM SP-1-39. |
| Detroit 562 | Paclitaxel | 10 nM | Maintained similar apoptotic induction as SP-1-39. |
Experimental Protocol: Flow Cytometry for Apoptosis with SP-1-39
This protocol details the steps for treating cells with SP-1-39 and subsequent analysis of apoptosis by flow cytometry using Annexin V and PI staining.
Materials
-
SP-1-39
-
Cancer cell line of interest (e.g., A-253, Detroit 562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed 1 x 10^6 cells in a T25 culture flask or an appropriate number of cells in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with SP-1-39:
-
Prepare a stock solution of SP-1-39 in a suitable solvent (e.g., DMSO).
-
Treat cells with increasing concentrations of SP-1-39 (e.g., 1, 2, 5, 10 nM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the supernatant collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define quadrants.
-
Experimental Workflow Diagram
Caption: Experimental workflow for apoptosis analysis.
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be quantified to determine the effect of SP-1-39 on apoptosis induction. A dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants is expected with SP-1-39 treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Antimitotic Agent SP-1-39 Inhibits Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IT-139 Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-139, also known as RITA (Ruthenium-based Indazole-derived agent), is a novel small molecule inhibitor targeting Glucose-Regulated Protein 78 (GRP78), a key regulator of the unfolded protein response (UPR).[1] In the tumor microenvironment, chronic endoplasmic reticulum (ER) stress can lead to T-cell exhaustion and resistance to immune checkpoint inhibitors. Preclinical evidence suggests that by inhibiting GRP78, IT-139 can mitigate this stress response, thereby enhancing the anti-tumor efficacy of checkpoint inhibitors such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.[2] This document provides an overview of the preclinical rationale, experimental protocols, and potential signaling pathways involved in the combination therapy of IT-139 with immune checkpoint inhibitors.
Mechanism of Action
IT-139's primary mechanism of action is the suppression of GRP78 induction in response to cellular stress.[1] In the context of cancer immunotherapy, this has several potential downstream effects that can synergize with checkpoint blockade:
-
Reversal of T-Cell Exhaustion: Chronic antigen exposure in the tumor microenvironment leads to ER stress in T-cells, contributing to an exhausted phenotype characterized by high expression of inhibitory receptors like PD-1 and CTLA-4. By inhibiting GRP78, IT-139 is proposed to alleviate this ER stress, shifting T-cells from an exhausted state to a more potent, non-exhausted effector state.
-
Enhanced T-Cell Effector Function: Preclinical studies have indicated that the combination of IT-139 with checkpoint inhibitors promotes early differentiation of tumor-infiltrating lymphocytes (TILs), leading to a more robust anti-tumor immune response.
-
Modulation of PD-L1 Expression: Recent research has shown that GRP78 can interact with and stabilize PD-L1, a key ligand for the inhibitory receptor PD-1. Inhibition of GRP78 may, therefore, lead to reduced PD-L1 levels on tumor cells, further enhancing the efficacy of anti-PD-1/PD-L1 therapies.
The following diagram illustrates the proposed signaling pathway for IT-139's synergistic effect with checkpoint inhibitors.
Preclinical Data Summary
Table 1: Illustrative In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 250 | - |
| IT-139 | 10 | 1100 ± 200 | 26.7 |
| Anti-PD-1 | 10 | 950 ± 180 | 36.7 |
| IT-139 + Anti-PD-1 | 10 | 400 ± 100 | 73.3 |
Table 2: Illustrative Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ Cells | % CD8+ Ki67+ of CD8+ Cells | % CD4+ FoxP3+ (Treg) of CD4+ Cells | CD8+/Treg Ratio |
| Vehicle Control | 8.5 ± 1.5 | 5.2 ± 1.1 | 25.8 ± 3.2 | 0.33 |
| IT-139 | 12.1 ± 2.0 | 10.5 ± 2.5 | 22.1 ± 2.8 | 0.55 |
| Anti-PD-1 | 15.3 ± 2.5 | 18.9 ± 3.1 | 18.5 ± 2.5 | 0.83 |
| IT-139 + Anti-PD-1 | 25.6 ± 3.1 | 35.7 ± 4.5 | 12.3 ± 1.9 | 2.08 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic anti-tumor effects of IT-139 in combination with checkpoint inhibitors.
In Vivo Combination Therapy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the efficacy of IT-139 combined with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, CT26)
-
6-8 week old female mice (e.g., C57BL/6 for MC38, BALB/c for CT26)
-
IT-139 (formulated for in vivo use)
-
In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS
-
Calipers
-
Standard cell culture and animal handling equipment
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into the following treatment groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., saline, i.p., daily) + Isotype Control (i.p., twice weekly)
-
Group 2: IT-139 (e.g., 20 mg/kg, i.p., daily) + Isotype Control
-
Group 3: Vehicle Control + Anti-PD-1 (e.g., 10 mg/kg, i.p., twice weekly)
-
Group 4: IT-139 + Anti-PD-1
-
-
Treatment Administration: Administer treatments as per the randomized groups for a predefined period (e.g., 21 days).
-
Tumor Measurement and Survival: Continue to measure tumor volume twice weekly. Monitor animal health and body weight. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
-
Endpoint Analysis: At the end of the study, or when tumors reach the endpoint, euthanize mice and excise tumors for further analysis.
Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Excised tumors
-
Tumor dissociation kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies for T-cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Ki67, PD-1, TIM-3, LAG-3)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Process excised tumors into single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.
-
Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain cells with a live/dead marker. c. Block Fc receptors with anti-CD16/32 antibody. d. Stain for surface markers (CD45, CD3, CD4, CD8, PD-1, TIM-3, LAG-3) by incubating with the antibody cocktail for 30 minutes at 4°C. e. For intracellular staining (FoxP3, Ki67), fix and permeabilize the cells according to the manufacturer's protocol for the transcription factor staining buffer set. f. Incubate with intracellular antibodies for 30 minutes at 4°C. g. Wash cells and resuspend in FACS buffer.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the different immune cell populations.
Conclusion
The combination of IT-139 with checkpoint inhibitors represents a promising strategy to overcome immunotherapy resistance. By targeting the UPR master regulator GRP78, IT-139 may alleviate T-cell exhaustion and enhance the anti-tumor immune response. The protocols outlined above provide a framework for the preclinical evaluation of this combination therapy. Further research is warranted to fully elucidate the quantitative benefits and detailed immunological mechanisms of this therapeutic approach.
References
Application Notes and Protocols for Cell Migration and Invasion Assays with SP-1-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-1-39 is a novel colchicine-binding site inhibitor (CBSI) that has demonstrated potent antimitotic and anticancer activities.[1][2][3] It functions by interfering with microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2] Microtubules are crucial for cell migration, and therefore, SP-1-39 is a promising agent for inhibiting cancer cell migration and invasion, key processes in tumor metastasis. This document provides detailed protocols for assessing the effects of SP-1-39 on cell migration and invasion using the wound healing (scratch) assay and the Transwell migration assay.
Mechanism of Action: Inhibition of Microtubule Dynamics
SP-1-39 acts as a colchicine-binding site inhibitor, binding to tubulin and disrupting the polymerization of microtubules. This interference with microtubule dynamics leads to mitotic arrest and subsequent apoptosis. Since microtubule reorganization is essential for the directional movement of cells, SP-1-39's mechanism of action directly implicates it as an inhibitor of cell migration.
Caption: Signaling pathway of SP-1-39 leading to inhibition of cell migration.
Quantitative Data Summary
The following tables summarize the quantitative effects of SP-1-39 on cell migration in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.
Table 1: Wound Healing Assay - Dose-Dependent Inhibition of Cell Migration by SP-1-39
| Cell Line | SP-1-39 Concentration | Observation |
| A-253 | 5 nM | Significant suppression of wound healing |
| A-253 | 10 nM | Maximum inhibition of wound healing |
| Detroit 562 | 5 nM | Significant suppression of wound healing |
| Detroit 562 | 10 nM | Maximum inhibition of wound healing |
Data extracted from a study on HNSCC cells.
Table 2: Transwell Migration Assay - Inhibition of Cell Migration by SP-1-39
| Cell Line | SP-1-39 Concentration | Percent Inhibition of Migration |
| A-253 | 4 nM | 43% |
Data extracted from a study on HNSCC cells, compared to a vehicle control.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
Caption: Workflow for the wound healing (scratch) assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well. To ensure consistency, a perpendicular scratch can be made to create a cross.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of SP-1-39 or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at designated locations (T=0). Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the wound.
-
Data Analysis: The area of the scratch at each time point can be quantified using software such as ImageJ. The percentage of wound closure is calculated as: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the migratory capacity of individual cells in response to a chemoattractant. For invasion assays, the Transwell insert membrane is coated with a basement membrane matrix (e.g., Matrigel).
Caption: Workflow for the Transwell migration assay.
Detailed Methodology:
-
Preparation: Rehydrate Transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium. In the lower chamber of a 24-well plate, add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Transwell insert.
-
Treatment: Add SP-1-39 at the desired concentrations or a vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative such as 70% ethanol or 5% glutaraldehyde. Stain the cells with a dye like crystal violet or DAPI.
-
Quantification: After the insert is dry, the membrane can be excised and mounted on a slide. The number of migrated cells is then counted in several random fields under a microscope.
Invasion Assay Modification
To assess cell invasion, the Transwell insert membrane should be coated with a layer of basement membrane extract (e.g., Matrigel) prior to cell seeding. The protocol then follows the same steps as the migration assay. The Matrigel acts as a barrier that cells must actively degrade and invade to migrate to the lower chamber.
References
Application Notes and Protocols for the Intravenous Administration of IT-139 in Mice
For Research Use Only
Introduction
IT-139, also known as KP1339 or NKP-1339, is a ruthenium-based small molecule inhibitor with promising anticancer properties.[1][2][3][4] Its mechanism of action involves the suppression of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator in the unfolded protein response that is often upregulated in cancer cells, contributing to treatment resistance.[5] Preclinical and clinical studies have demonstrated the potential of IT-139 in treating various solid tumors. This document provides detailed application notes and protocols for the preparation and intravenous administration of IT-139 in murine models, intended for researchers, scientists, and drug development professionals.
Data Presentation
Physicochemical Properties of IT-139
| Property | Value | Reference |
| Chemical Name | Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] | |
| Molecular Formula | C₁₄H₁₂Cl₄N₄RuNa | |
| Molecular Weight | 502.15 g/mol | |
| Appearance | Crystalline powder | |
| Solubility | Higher water solubility compared to its predecessor, KP1019. Soluble in DMSO. |
Preclinical Dosing and Formulation in Mice
| Parameter | Value | Reference |
| Dose | 30 mg/kg | |
| Route of Administration | Intravenous (i.v.) | |
| Vehicle | Citrate buffer (pH 3.5) | |
| Dosing Schedule | Once a week |
Clinical Formulation of IT-139 (for reference)
| Component | Purpose | Reference |
| IT-139 | Active Pharmaceutical Ingredient | |
| Mannitol | Bulking agent for lyophilization | |
| Sodium Citrate/Citric Acid | Buffering agent | |
| Normal Saline | Reconstitution fluid for infusion |
Experimental Protocols
Preparation of IT-139 for Intravenous Administration in Mice
This protocol is based on preclinical studies administering IT-139 to mice.
Materials:
-
IT-139 powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Citrate Buffer (pH 3.5)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (various sizes)
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Calibrated balance
-
pH meter
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of IT-139 powder.
-
Prepare a high-concentration stock solution of IT-139 in sterile DMSO. For example, a 10 mg/mL stock solution.
-
Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for short-term storage, protected from light.
-
-
Dosing Solution Preparation:
-
On the day of administration, thaw the IT-139 stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution to be prepared.
-
Aseptically dilute the IT-139 stock solution with sterile citrate buffer (pH 3.5) to the final desired concentration for injection. For a 30 mg/kg dose in a mouse with an injection volume of 100 µL, the final concentration would be approximately 3 mg/mL, assuming an average mouse weight of 20g. Note: The final concentration of DMSO in the dosing solution should be minimized to avoid toxicity.
-
Gently mix the solution by inversion to ensure homogeneity.
-
Verify the pH of the final dosing solution. Adjust if necessary with sterile, dilute citric acid or sodium citrate solution.
-
Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
-
Final Product Handling:
-
Keep the prepared dosing solution on ice and protected from light until administration.
-
It is recommended to use the freshly prepared dosing solution for each experiment to ensure stability and sterility.
-
Intravenous (Tail Vein) Injection in Mice
This protocol provides a general guideline for tail vein injections in mice. Researchers should adhere to their institution's approved animal care and use protocols.
Materials:
-
Prepared IT-139 dosing solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol or isopropanol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the mouse on a warming pad to induce vasodilation of the tail veins, making them more visible and accessible.
-
Secure the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Clean the tail with a 70% ethanol wipe to disinfect the injection site and improve visualization of the lateral tail veins.
-
-
Injection:
-
Load the syringe with the prepared IT-139 dosing solution, ensuring there are no air bubbles.
-
Position the needle, with the bevel facing upwards, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A successful insertion will often be met with a slight lack of resistance, and a small amount of blood may be visible in the needle hub.
-
Slowly inject the IT-139 solution. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other lateral vein.
-
Administer the calculated volume of the IT-139 solution.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathway of IT-139
References
- 1. The ruthenium compound KP1339 potentiates the anticancer activity of sorafenib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53243G [pubs.rsc.org]
- 4. First-in-class ruthenium anticancer drug (KP1339/IT-139) induces an immunogenic cell death signature in colorectal spheroids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Thiocolchicine Analogs using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicine, a semi-synthetic analog of colchicine, and its derivatives are potent microtubule-destabilizing agents that have garnered significant interest in cancer research.[1] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable cells. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of thiocolchicine analogs on cancer cell lines.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of thiocolchicine and several of its analogs against various cancer cell lines as reported in the literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Thiocolchicine | MCF-7 | Breast Cancer | 0.01 |
| Thiocolchicine | LoVo | Colon Cancer | 0.021 |
| Thiocolchicine | A-549 | Lung Cancer | 0.011 |
| Thiocolchicine | MDA-MB-231 | Breast Cancer | 0.0006 |
| Analog 1 | HeLa | Cervical Cancer | 1.2 |
| Analog 2 | HepG2 | Liver Cancer | >100 |
| Analog 3 | SGC-7901 | Gastric Cancer | 1.2 |
| Analog 4 | A549 | Lung Cancer | 22.9 |
| Analog 5 | HCT-116 | Colon Cancer | 19.1 |
| Analog 6 | PC3 | Prostate Cancer | 9.02 |
Experimental Protocols
MTT Assay Protocol for Cytotoxicity of Thiocolchicine Analogs
This protocol outlines the steps for determining the cytotoxic effects of thiocolchicine analogs on adherent cancer cell lines using the MTT assay.
Materials:
-
Thiocolchicine analogs
-
Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with Thiocolchicine Analogs:
-
Prepare a series of dilutions of the thiocolchicine analogs in complete culture medium. A common starting concentration is 100 µM, with serial dilutions down to the nanomolar range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the thiocolchicine analog solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the analogs) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the thiocolchicine analog concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Thiocolchicine-Induced Apoptosis Signaling Pathway
Thiocolchicine and its analogs induce apoptosis through a multi-faceted mechanism that involves the inhibition of the pro-survival NF-κB pathway and the activation of the intrinsic (mitochondrial) apoptotic pathway.[3] Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP. Concurrently, the disruption of microtubule dynamics can induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family members like Bax, which promote the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.
Caption: Thiocolchicine-induced apoptosis signaling pathway.
Thiocolchicine-Induced G2/M Cell Cycle Arrest
The primary mechanism of action for thiocolchicine and its analogs is the disruption of microtubule dynamics. This interference with the mitotic spindle assembly activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. This prevents the cells from proceeding through mitosis and ultimately triggers apoptosis if the damage is irreparable.
Caption: Molecular mechanism of thiocolchicine-induced G2/M arrest.
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic potential of thiocolchicine analogs. This application note provides a comprehensive protocol and highlights the key signaling pathways involved in their mechanism of action. The ability of these compounds to induce apoptosis and cell cycle arrest makes them promising candidates for further investigation in cancer drug development. Accurate and reproducible data generated from this protocol can aid in the identification of novel and potent anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IT-139 solubility issues in aqueous buffers
Welcome to the technical support center for IT-139. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of IT-139 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is IT-139 and what is its mechanism of action?
IT-139, also known as BOLD-100 or KP1339, is a novel ruthenium-based small molecule inhibitor.[1] Its chemical name is sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)].[1] The primary mechanism of action of IT-139 is the suppression of the stress-induced upregulation of the 78-kilodalton glucose-regulated protein (GRP78), which is a master regulator of the unfolded protein response (UPR).[2][3] By preventing the increase of GRP78 in cancer cells under stress, IT-139 can exacerbate endoplasmic reticulum (ER) stress, leading to apoptosis.[2]
Q2: What is the general solubility of IT-139?
IT-139 is known to have limited solubility in aqueous solutions. The sodium salt of IT-139 has better water solubility compared to its predecessor, the indazolium salt (KP1019). For in vitro experiments, it is common practice to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For in vivo clinical studies, IT-139 has been formulated as a lyophilized powder with mannitol and sodium citrate/citric acid, which is then reconstituted with normal saline for intravenous infusion.
Q3: What is the recommended solvent for making a stock solution of IT-139?
For laboratory and in vitro use, the recommended solvent for preparing a high-concentration stock solution of IT-139 is sterile DMSO.
Q4: Can I dissolve IT-139 directly in aqueous buffers like PBS?
Directly dissolving IT-139 in aqueous buffers like Phosphate-Buffered Saline (PBS) at high concentrations is not recommended due to its limited aqueous solubility. The stability and solubility of IT-139 in aqueous solutions can be influenced by the pH and the specific buffer system being used. Hydrolysis of the complex can occur, and its behavior is more complicated in aqueous environments. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer or cell culture medium.
Q5: How should I store IT-139 powder and stock solutions?
While specific storage instructions from the supplier should always be followed, in general, the solid powder of IT-139 should be stored at -20°C. Once dissolved in DMSO to create a stock solution, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.
Data Presentation
Table 1: Solubility and Physicochemical Properties of IT-139
| Property | Value | Source / Comments |
| Chemical Name | Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] | |
| Molecular Formula | C₁₄H₁₂Cl₄N₄NaRu·H₂O | Calculated for monohydrate |
| Molecular Weight | 520.16 g/mol | Calculated for monohydrate |
| Solubility in DMSO | Sufficient for preparing high-concentration stock solutions (e.g., 10-20 mM) | |
| Solubility in Water | Limited. The sodium salt is more soluble than the indazolium salt. | |
| Solubility in Ethanol | Not well documented; generally expected to be low. | N/A |
| Aqueous Buffer Solubility | Not quantitatively reported. Depends on pH and buffer composition. | It is recommended to determine the maximum soluble concentration experimentally in your specific buffer. |
Mandatory Visualization
IT-139 Mechanism of Action: Inhibition of GRP78 Upregulation
Caption: IT-139 inhibits the stress-induced upregulation of GRP78, a key negative regulator of the UPR.
Experimental Protocols
Protocol 1: Preparation of IT-139 Stock Solution
This protocol describes the preparation of a high-concentration stock solution of IT-139 for use in in vitro experiments.
Materials:
-
IT-139 powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Bring the IT-139 powder and DMSO to room temperature.
-
Calculate the mass of IT-139 powder required to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM).
-
Carefully weigh the IT-139 powder and place it into a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the IT-139 powder is completely dissolved. If dissolution is difficult, brief sonication in a water bath may be used.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a general procedure for performing a cytotoxicity assay with IT-139 in a 96-well plate format.
Materials:
-
IT-139 DMSO stock solution (from Protocol 1)
-
Cancer cell line of interest
-
Complete cell culture medium (appropriate for the cell line)
-
Sterile, 96-well flat-bottom plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
On the day of the experiment, thaw an aliquot of the IT-139 DMSO stock solution.
-
Prepare serial dilutions of the IT-139 stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration in all wells constant and typically below 0.5% to avoid solvent toxicity.
-
Include vehicle control wells that contain the same final concentration of DMSO as the treated wells.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of IT-139 or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement (MTT Assay Example):
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the IT-139 DMSO stock solution into aqueous buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of IT-139 exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution. | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add this intermediate dilution to the final volume of medium. Alternatively, add the DMSO stock dropwise to the medium while gently vortexing. |
| Low Temperature | The solubility of many compounds, including ruthenium complexes, can be lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium or buffers when preparing your working solutions. |
| Buffer Composition/pH | The solubility and stability of IT-139 are known to be dependent on the buffer system and pH. Certain buffer components may interact with the compound. | If precipitation persists, consider testing alternative buffer systems (e.g., Tris-based instead of phosphate-based). You can also empirically test a range of pH values to find the optimal pH for solubility in your system. |
Issue 2: Inconsistent or lower-than-expected activity of IT-139 in experiments.
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | IT-139 may hydrolyze or degrade in aqueous solutions over time. Repeated freeze-thaw cycles of the DMSO stock can also lead to degradation. | Always use freshly prepared working solutions for your experiments. Ensure your DMSO stock solutions are properly aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles. |
| Precipitation in the Well | The compound may be precipitating out of the culture medium over the course of a long incubation period, reducing the effective concentration. | Visually inspect the wells under a microscope for any signs of precipitation. If observed, try lowering the working concentration. Consider refreshing the medium with newly prepared IT-139 solution during long-term experiments (e.g., every 24-48 hours). |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration. | If your results are inconsistent, consider reducing the percentage of FBS in your culture medium during the treatment period, if your cells can tolerate it. Always maintain the same FBS concentration across all experiments for consistency. |
References
SP-1-39 off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SP-1-39 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SP-1-39?
A1: SP-1-39 is a novel, potent colchicine-binding site inhibitor (CBSI).[1][2][3] It binds to β-tubulin at the colchicine-binding site, which disrupts microtubule polymerization.[4][5] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells.
Q2: What are the known off-target effects of SP-1-39 in cell culture?
A2: As of the latest available research, specific molecular off-target profiling studies for SP-1-39, such as broad kinase screening, have not been published. The primary focus of existing studies has been on its on-target antimitotic activity. However, like other microtubule-targeting agents, SP-1-39's effects are not exclusive to cancer cells. Its mechanism of disrupting microtubule function is relevant to all dividing cells. Therefore, an expected "off-target" effect in a broader sense is cytotoxicity towards healthy, proliferating cells. Colchicine, the namesake for the binding site, is known for its toxicity and narrow therapeutic index due to its antimitotic effects on non-cancerous cells. In an in vivo study, SP-1-39 administered at 2.5 mg/kg twice a week showed no observable gross toxicity in a mouse model. Researchers should carefully titrate concentrations to differentiate between potent on-target effects in cancer cells and general cytotoxicity.
Q3: In which cell lines has SP-1-39 shown efficacy?
A3: SP-1-39 has demonstrated potent, low nanomolar efficacy in several cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) lines A-253 and Detroit 562. It has also been reported to be effective in breast, melanoma, pancreatic, and prostate cancer cell lines. Notably, it has shown the ability to overcome paclitaxel resistance in a prostate cancer xenograft model.
Q4: What is the typical IC50 of SP-1-39 in sensitive cell lines?
A4: The half-maximal inhibitory concentration (IC50) of SP-1-39 is in the low nanomolar range in sensitive cancer cell lines. For example, in HNSCC cell lines, the IC50 values were reported to be 2.1 nM in A-253 cells and 1.4 nM in Detroit 562 cells.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High level of cell death in control (non-cancerous) cell lines at low concentrations of SP-1-39. | The control cell line may have a high proliferation rate, making it sensitive to antimitotic agents. | - Perform a dose-response curve on your control cell line to determine its sensitivity. - Use a lower concentration range for your experiments. - Consider using a non-proliferating or slowly proliferating control cell line if appropriate for your experimental design. |
| Inconsistent IC50 values across experiments. | - Variation in cell seeding density. - Differences in the metabolic activity of cells. - Instability of SP-1-39 in solution. - Inaccurate serial dilutions. | - Ensure consistent cell seeding density in all wells. - Use cells from the same passage number and ensure they are in the logarithmic growth phase. - Prepare fresh dilutions of SP-1-39 for each experiment. - Carefully calibrate pipettes and use proper dilution techniques. |
| No significant G2/M arrest observed after treatment. | - The concentration of SP-1-39 may be too low. - The incubation time may be too short. - The cell line may be resistant to SP-1-39. - Issues with the cell cycle analysis protocol. | - Perform a dose-response and time-course experiment to determine the optimal conditions for G2/M arrest in your cell line. - Verify the cell cycle analysis protocol, including proper cell fixation and staining. - Confirm the sensitivity of your cell line to other microtubule-targeting agents. |
| Weak or no cleaved-PARP signal in western blot after treatment. | - The concentration of SP-1-39 may not be sufficient to induce apoptosis. - The time point of cell lysis may be too early or too late. - Inefficient protein extraction or western blot transfer. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for apoptosis induction. - Use a positive control for apoptosis (e.g., staurosporine) to validate the assay. - Ensure complete cell lysis and efficient protein transfer by checking the membrane with Ponceau S staining. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of SP-1-39 in HNSCC Cell Lines
| Cell Line | IC50 (nM) | G2/M Arrest Concentration |
| A-253 | 2.1 | 5 nM |
| Detroit 562 | 1.4 | 2 nM |
Table 2: Comparison of Growth Inhibitory Effects in HNSCC Cell Lines
| Compound | Cell Line | IC50 |
| SP-1-39 | A-253 | 2.1 nM |
| Detroit 562 | 1.4 nM | |
| Paclitaxel | A-253 | 6.4 nM |
| Detroit 562 | 3.5 nM | |
| Cisplatin | A-253 | 9.2 µM |
| Detroit 562 | 8.8 µM |
Experimental Protocols
Cell Proliferation (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SP-1-39 in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Cleaved-PARP Western Blot)
This protocol is based on standard western blotting procedures for detecting cleaved PARP.
-
Cell Treatment and Lysis: Plate cells and treat with SP-1-39 at the desired concentrations and for the appropriate time to induce apoptosis. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is a standard method for cell cycle analysis using propidium iodide (PI).
-
Cell Treatment and Harvesting: Treat cells with SP-1-39 for the desired time. Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix for at least 30 minutes on ice or at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations
References
- 1. Novel Antimitotic Agent SP-1-39 Inhibits Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Antimitotic Agent SP-1-39 Inhibits Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Thiocolchicine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiocolchicine analogs. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the regioselective demethylation of thiocolchicine?
A1: Low yields in regioselective demethylation are often due to several factors:
-
Lack of Regioselectivity: The use of non-selective Lewis acids, such as Boron tribromide (BBr₃), can lead to a mixture of demethylated products at various positions (e.g., 2- and 3-demethyl-colchicine), making the isolation of the desired C1-demethylated analog difficult.[1]
-
Incomplete Reaction: Insufficient reaction time, low temperature, or using a suboptimal amount of the Lewis acid can result in a significant portion of the starting material remaining unreacted.
-
Product Decomposition: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the degradation of the desired product.[1]
-
Presence of Water: Moisture in the reaction mixture can deactivate the Lewis acid, leading to an incomplete reaction. It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere.[1]
Q2: How can I improve the regioselectivity of the C1-demethylation of thiocolchicine?
A2: To enhance the regioselectivity for the C1 position, a two-step process is recommended. This involves an initial reaction with acetyl chloride and tin(IV) chloride (SnCl₄), followed by hydrolysis with a mild base like lithium hydroxide (LiOH).[1] This method has been shown to favor C1-demethylation.[1]
Q3: What are the expected side products in the synthesis of thiocolchicine analogs?
A3: The primary side products are often isomers resulting from demethylation at other positions (C2, C3, and C10) of the colchicine backbone. Additionally, if the starting material, thiocolchicoside, is used, degradation products from acid or base hydrolysis and oxidation can be present.
Q4: What are the best methods for purifying thiocolchicine analogs?
A4: Due to the similar polarity of the desired product and its isomers, purification can be challenging. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase is often necessary for effective separation. Column chromatography on silica gel can be used for initial purification of the crude product.
Q5: What are the stability concerns with thiocolchicoside as a starting material?
A5: Thiocolchicoside is susceptible to degradation under various conditions. It is unstable during alkali hydrolysis (e.g., 0.5 M NaOH at 60°C for 30 minutes) and can also be degraded by acid hydrolysis and oxidation. It is important to consider these instabilities when designing synthetic routes starting from thiocolchicoside.
Troubleshooting Guides
Problem 1: Inconsistent or Low Yields in Regioselective Demethylation
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | 1. Inactive Lewis acid (e.g., due to moisture).2. Insufficient amount of Lewis acid.3. Low reaction temperature. | 1. Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Consider increasing the molar equivalents of the Lewis acid.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of multiple products (isomers) | 1. Lewis acid lacks regioselectivity.2. Prolonged reaction time or excessive temperature. | 1. Use a more regioselective reagent combination, such as acetyl chloride and SnCl₄ for C1-demethylation.2. Optimize reaction time and temperature through time-course studies to maximize the yield of the desired product while minimizing side products. |
| Product decomposition | 1. Harsh reaction conditions (high temperature, strong acidity).2. Unstable intermediate formation. | 1. Employ milder Lewis acids or reduce the reaction temperature.2. If using a multi-step procedure, ensure intermediates are handled under appropriate conditions and used promptly in the subsequent step. |
Problem 2: Difficulties in Product Purification
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of product and isomers in column chromatography | The polarity of the mono-demethylated isomers is very similar. | 1. Utilize high-performance liquid chromatography (HPLC) with a C18 stationary phase and a carefully optimized mobile phase.2. Consider derivatization of the phenolic hydroxyl groups to alter their polarity, followed by separation and subsequent deprotection. |
| Presence of unknown impurities in the final product | Degradation of the product during workup or purification. | 1. Ensure neutral conditions during workup.2. Use milder purification techniques and avoid prolonged exposure to silica gel if the product is acid-sensitive. |
Data Presentation
Table 1: Comparison of Reagents for Regioselective Demethylation of Thiocolchicine Analogs
| Reagent(s) | Target Position | Reported Yield | Key Considerations | Reference |
| Acetyl chloride, SnCl₄, then LiOH | C1 | 40% (for 1-demethylthiocolchicine) | Favors C1-demethylation; two-step process. | |
| BBr₃ | Multiple | Mixture of products | Potent but often leads to a mixture of demethylated products. | |
| Microbial Transformation (e.g., Bacillus megaterium) | C3 | >50% (for 3-demethylated glycosides) | "Green" alternative to chemical methods, highly regioselective for C3. |
Experimental Protocols
Protocol 1: Synthesis of 1-Demethylthiocolchicine
This protocol is adapted from a method for the regioselective C1-demethylation of thiocolchicine.
Step 1: Acetylation
-
Dissolve thiocolchicine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
After a few minutes of stirring, add tin(IV) chloride (SnCl₄) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 48 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated intermediate.
Step 2: Hydrolysis
-
Dissolve the crude acetylated intermediate in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature for about 1 hour. Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-demethylthiocolchicine.
Purification: The crude product should be purified by column chromatography on silica gel, followed by preparative HPLC to separate the desired 1-demethyl isomer from other byproducts.
Protocol 2: N-acetylation of N-deacetylthiocolchicine
This protocol is a generalized procedure for the N-acetylation of amines.
Materials:
-
N-deacetylthiocolchicine
-
Acetic anhydride
-
Anhydrous Pyridine or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-deacetylthiocolchicine (1 equivalent) in anhydrous pyridine or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 1-demethylthiocolchicine.
Caption: Signaling pathway affected by Thiocolchicine.
Caption: Troubleshooting decision tree for inconsistent synthesis results.
References
"Antitumor agent-139" unexpected toxicity in vivo
This technical support center provides troubleshooting guidance and frequently asked questions regarding the unexpected in vivo toxicity observed with Antitumor agent-139.
Troubleshooting Guides
This section provides solutions to specific issues researchers may encounter during in vivo experiments with this compound.
Issue 1: Unexpected Severe Weight Loss and Dehydration in Rodent Models
-
Question: We are observing rapid weight loss (>15%) and signs of dehydration in mice treated with this compound within the first week of treatment, which was not anticipated from the in vitro data. How should we proceed?
-
Answer:
-
Immediate Action: Immediately provide supportive care, including subcutaneous fluid administration (e.g., 1-2 mL of sterile saline or 5% dextrose in saline) to counteract dehydration. Monitor the animals at least twice daily. Consider dose reduction or discontinuation for severely affected animals in accordance with your institution's animal care and use committee (IACUC) guidelines.
-
Dose-Response Evaluation: The observed toxicity may be dose-dependent. It is recommended to perform a dose-range-finding study with lower starting doses to establish the maximum tolerated dose (MTD) in your specific animal model.
-
Route of Administration: If using intraperitoneal (IP) injection, consider if the vehicle or the agent itself is causing peritoneal irritation leading to reduced food and water intake. Evaluate alternative routes of administration, such as oral gavage (PO) or intravenous (IV) injection, if feasible.
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar, albeit less severe, symptoms. The vehicle itself may have some inherent toxicity.
-
Pathological Analysis: For animals that are euthanized or found deceased, perform a gross necropsy and collect major organs (liver, kidneys, spleen, gastrointestinal tract) for histopathological analysis to identify any target organ toxicity.
-
Issue 2: Unexplained Neurological Symptoms in Treated Animals
-
Question: A subset of animals treated with this compound is exhibiting neurological symptoms such as ataxia, lethargy, and tremors. What is the potential cause and how can we investigate this?
-
Answer:
-
Mechanism of Action Hypothesis: While the primary target of this compound is not a neurological one, off-target effects can occur. Some anti-cancer agents have been shown to induce neurotoxicity.[1]
-
Dose and Formulation: High concentrations of the agent or excipients in the formulation could potentially cross the blood-brain barrier and cause neurotoxicity. Review the formulation for any components known to have neurological effects. Consider if a lower, yet still efficacious, dose ameliorates these symptoms.
-
Observational Scoring: Implement a standardized neurological scoring system to objectively quantify the observed symptoms over time and across different dose groups.
-
Histopathology: At the study endpoint, or if animals are euthanized due to severe symptoms, ensure the brain and spinal cord are collected for histopathological examination by a qualified veterinary pathologist to look for signs of neuronal damage, inflammation, or demyelination.
-
Drug Accumulation: If analytical methods are available, measure the concentration of this compound in the brain tissue to determine if the compound is accumulating in the central nervous system.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor of the GRP78 stress-induction pathway.[2] By suppressing the upregulation of GRP78 in tumor cells, the agent increases the vulnerability of cancer cells to apoptosis and can overcome drug resistance.[2]
Q2: What are the expected and reported toxicities of similar agents?
A2: For ruthenium-based compounds like IT-139, which has a similar mechanism of action, the most common treatment-emergent adverse events in clinical trials were nausea, fatigue, vomiting, anemia, and dehydration.[3] Notably, dose-limiting hematological toxicity and neurotoxicity were not observed.[3] For other classes of anti-cancer agents, toxicities can vary widely and may include myelosuppression, gastrointestinal toxicity, and neurotoxicity.
Q3: We are observing significant tumor growth inhibition, but the toxicity is limiting our dosing schedule. What are our options?
A3: This is a common challenge in preclinical drug development.
-
Combination Therapy: Consider combining a lower, better-tolerated dose of this compound with another anti-cancer agent. Preclinical studies with similar compounds have shown synergistic effects with other therapeutics.
-
Modified Dosing Schedule: Instead of daily dosing, explore intermittent dosing schedules (e.g., every other day, or once weekly) which may allow for recovery from toxic effects while maintaining antitumor efficacy.
-
Formulation Optimization: The toxicity may be related to the drug's formulation. A different vehicle or the use of a drug delivery system could potentially improve the therapeutic index.
Q4: How should we monitor for potential toxicities during our in vivo studies?
A4: A comprehensive monitoring plan is crucial. This should include:
-
Daily: Clinical observation for signs of distress (e.g., changes in posture, activity, grooming), and measurement of body weight.
-
Weekly: Measurement of tumor volume.
-
At Study Termination: Collection of blood for complete blood count (CBC) and serum chemistry analysis. Collection of major organs for weight measurement and histopathological analysis.
Quantitative Data Summary
Table 1: Hypothetical Dose-Range Finding Study for this compound in Mice
| Dose Group (mg/kg, IP, daily) | N | Mean Body Weight Change (Day 7) | Percent Survival (Day 14) |
| Vehicle Control | 5 | +2.5% | 100% |
| 10 | 5 | -5.2% | 100% |
| 25 | 5 | -12.8% | 80% |
| 50 | 5 | -21.3% | 40% |
Table 2: Hypothetical Hematological Findings at Study Endpoint (Day 14)
| Parameter | Vehicle Control | 10 mg/kg | 25 mg/kg |
| White Blood Cells (K/µL) | 8.5 ± 1.2 | 6.1 ± 0.9 | 3.2 ± 0.7 |
| Red Blood Cells (M/µL) | 9.2 ± 0.5 | 8.9 ± 0.6 | 7.1 ± 0.8 |
| Platelets (K/µL) | 1100 ± 150 | 950 ± 120 | 600 ± 180 |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Utilize an appropriate rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to at least four groups (n=5 per group): a vehicle control group and three or more dose-escalation groups for this compound.
-
Drug Administration: Administer this compound and the vehicle via the intended clinical route (e.g., IP, IV, PO) for a predetermined period (e.g., 14 consecutive days).
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Monitor for signs of toxicity, including changes in appearance, posture, and behavior.
-
Euthanize animals that exceed the pre-defined endpoint criteria (e.g., >20% body weight loss, severe neurological symptoms).
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity.
Protocol 2: Histopathological Analysis of Organ Toxicity
-
Tissue Collection: At the time of euthanasia, perform a gross necropsy and collect major organs including the liver, kidneys, spleen, heart, lungs, and brain.
-
Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Tissues should be processed, embedded in paraffin, sectioned at 4-5 µm, and mounted on glass slides.
-
Staining: Stain the tissue sections with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any evidence of cellular damage, inflammation, necrosis, or other pathological changes.
Visualizations
References
- 1. Anticancer agents are potent neurotoxins in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IT-139 Dosage for Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing IT-139 dosage in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IT-139?
A1: IT-139 is a novel, ruthenium-based small molecule that functions as a potent inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP/HSPA5.[1] GRP78 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway that is often upregulated in cancer cells.[1][2] By suppressing the stress-induced expression of GRP78, IT-139 disrupts protein folding homeostasis within the endoplasmic reticulum (ER), leading to an accumulation of unfolded proteins and ER stress. This, in turn, can trigger apoptotic cell death and render cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents.[1]
Q2: With which agents has IT-139 shown synergistic effects?
A2: Preclinical studies have demonstrated that IT-139 exhibits synergistic anti-tumor activity when used in combination with various cancer therapeutics. Notably, synergy has been reported with the chemotherapeutic agent gemcitabine, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1] Additionally, IT-139 has shown promise in combination with immune checkpoint inhibitors, such as anti-PD-L1 and anti-CTLA-4 antibodies, where it may help to overcome resistance to immunotherapy.
Q3: How is synergy quantitatively assessed?
A3: The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Combination Index (CI) method based on the Chou-Talalay principle. This method provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Q4: What are the potential challenges when working with IT-139 in cell culture?
A4: As with many small molecule inhibitors, researchers may encounter challenges related to solubility and stability. It is crucial to determine the optimal solvent for IT-139 and to be aware of its stability in cell culture media over the course of an experiment. Degradation of the compound can lead to inconsistent and difficult-to-interpret results. It is recommended to prepare fresh stock solutions and to minimize the time the compound is in media before being added to cells.
Troubleshooting Guides
Issue 1: High variability in cell viability (e.g., MTT) assay results.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for seeding to minimize well-to-well variability.
-
-
Potential Cause: IT-139 precipitation.
-
Solution: Visually inspect the wells after adding IT-139 for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. The use of a small percentage of DMSO in the final culture medium is common, but its concentration should be kept constant across all wells and be non-toxic to the cells.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug, fill the peripheral wells with sterile PBS or media and do not use them for experimental data.
-
-
Potential Cause: Degradation of IT-139 in culture media.
-
Solution: Prepare fresh dilutions of IT-139 from a stock solution for each experiment. Minimize the time the diluted drug is stored in media before use.
-
Issue 2: Inconsistent results in synergy experiments (Combination Index values fluctuate between experiments).
-
Potential Cause: Suboptimal drug ratio.
-
Solution: The synergistic effect of a drug combination is often dependent on the ratio of the two drugs. It is recommended to test a matrix of concentrations for both IT-139 and the combination agent to identify the optimal synergistic ratio.
-
-
Potential Cause: Schedule-dependent effects.
-
Solution: The order and timing of drug administration can significantly impact the synergistic outcome. Investigate different scheduling regimens, such as pre-treating with one agent before adding the second, or co-administration.
-
-
Potential Cause: Inaccurate IC50 values for single agents.
-
Solution: The calculation of the Combination Index is highly dependent on the accuracy of the IC50 values for the individual drugs. Ensure that the dose-response curves for each drug alone are well-characterized and reproducible.
-
Issue 3: Difficulty in detecting apoptosis induction with Annexin V/PI staining.
-
Potential Cause: Suboptimal time point for analysis.
-
Solution: Apoptosis is a dynamic process. The peak of apoptosis may occur at different times depending on the cell line and drug concentrations. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.
-
-
Potential Cause: Low drug concentration.
-
Solution: Ensure that the concentrations of IT-139 and the combination agent are sufficient to induce apoptosis. Refer to single-agent dose-response curves to select appropriate concentrations.
-
-
Potential Cause: Cell harvesting technique.
-
Solution: When harvesting adherent cells, be gentle to avoid mechanical damage that can lead to false-positive PI staining. Collect the supernatant containing floating apoptotic cells and combine it with the trypsinized adherent cells for a complete analysis.
-
Data Presentation
The following tables present a template for summarizing quantitative data from in vitro synergy studies with IT-139. Please note that the data presented here is illustrative and should be replaced with experimentally derived values.
Table 1: Single-Agent IC50 Values for IT-139 and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IT-139 IC50 (µM) | Gemcitabine IC50 (nM) |
| PANC-1 | 15.2 | 50.8 |
| MIA PaCa-2 | 10.8 | 35.2 |
| BxPC-3 | 25.5 | 80.1 |
Table 2: Combination Index (CI) Values for IT-139 and Gemcitabine Combination in PANC-1 Cells
| IT-139 (µM) | Gemcitabine (nM) | Effect (% Inhibition) | Combination Index (CI) | Synergy Interpretation |
| 7.6 | 25.4 | 50 (ED50) | 0.75 | Synergistic |
| 11.4 | 38.1 | 75 (ED75) | 0.62 | Synergistic |
| 15.2 | 50.8 | 90 (ED90) | 0.51 | Strong Synergy |
Table 3: In Vivo Tumor Growth Inhibition with IT-139 and Anti-PD-1 Combination Therapy
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Vehicle, i.p., 3x/week | 1250 ± 150 | - |
| IT-139 | 40 mg/kg, i.p., 3x/week | 980 ± 120 | 21.6 |
| Anti-PD-1 | 10 mg/kg, i.p., 2x/week | 1050 ± 130 | 16.0 |
| IT-139 + Anti-PD-1 | 40 mg/kg IT-139, 3x/week + 10 mg/kg Anti-PD-1, 2x/week | 450 ± 90 | 64.0 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of IT-139 alone and in combination with another agent.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of IT-139 and the combination agent in culture medium.
-
Treat the cells with single agents or combinations for the desired duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Apoptosis Detection using Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with IT-139.
-
Methodology:
-
Seed cells in 6-well plates and treat with IT-139 and/or the combination agent for the determined optimal time.
-
Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
3. Western Blotting for GRP78 Expression
-
Objective: To confirm the on-target effect of IT-139 by assessing the level of GRP78 protein.
-
Methodology:
-
Treat cells with IT-139 at various concentrations and for different durations. To induce GRP78 expression, a stressor like thapsigargin can be used as a positive control.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GRP78 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the GRP78 signal to a loading control, such as β-actin or GAPDH.
-
Mandatory Visualizations
Caption: GRP78 signaling pathway and the effect of IT-139.
References
Technical Support Center: Synthesis of Thiocolchicine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiocolchicine analogs and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing thiocolchicine analogs?
A1: The synthesis of thiocolchicine analogs typically involves semi-synthetic modifications of colchicine or thiocolchicine. Key strategies include:
-
Glycosylation: Introduction of a sugar moiety, most commonly at the C-3 position, to produce analogs like thiocolchicoside.
-
Modification at the C-10 Position: Displacement of the methoxy group at C-10 with various sulfur nucleophiles to create a range of 10-alkylthio derivatives.
-
Modification of the A-Ring: Regioselective demethylation of the methoxy groups on the A-ring (e.g., at C-1, C-2, or C-3) to create hydroxyl groups that can be further functionalized.
-
Modification at the C-7 Amino Group: N-deacetylation followed by N-alkylation or N-acylation to introduce diverse substituents.
Q2: What are the main challenges encountered in the synthesis of thiocolchicine analogs?
A2: Researchers may face several challenges that can impact the yield and purity of the final product:
-
Low Regioselectivity: Chemical demethylation of the A-ring can lead to a mixture of mono-, di-, and tri-demethylated products, which can be difficult to separate.[1]
-
Harsh Reaction Conditions: Some chemical modifications require the use of toxic and aggressive reagents.[1]
-
Side Product Formation: Undesired side reactions can compete with the main reaction, reducing the yield of the target analog.
-
Purification Difficulties: The structural similarity between the desired product and byproducts can make purification by chromatography challenging.
-
Poor Water Solubility: Some thiocolchicine analogs exhibit poor water solubility, which can complicate their handling and biological evaluation.
Q3: Is there an alternative to chemical synthesis for specific steps?
A3: Yes, biotransformation using microorganisms is a promising "green" alternative for specific reactions. For instance, strains of Bacillus megaterium have been successfully used for the regioselective demethylation and glycosylation of thiocolchicine to produce thiocolchicoside with high efficiency and selectivity, avoiding the use of hazardous chemical reagents and the formation of complex product mixtures.[1]
Troubleshooting Guide
Low Yield in Glycosylation Reactions (e.g., Thiocolchicoside Synthesis)
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Glycosyl Donor | Consider using an alternative glycosylating agent. While sugar fluorides can give good yields, peracetylated sugars are more stable and readily available alternatives. |
| Suboptimal Catalyst/Promoter | Ensure the appropriate Lewis acid catalyst (e.g., Boron trifluoride etherate) is used at the correct concentration. The choice and amount of base (e.g., 1,1,3,3-tetramethylguanidine) are also critical. |
| Moisture in the Reaction | All glycosylation reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Glycosylation reactions can be highly temperature-sensitive. Monitor and control the reaction temperature closely. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or addition of more reagents may be necessary. |
Poor Regioselectivity in A-Ring Demethylation
| Potential Cause | Troubleshooting Suggestion |
| Harsh Demethylating Agent | Strong acids can lead to the formation of multiple demethylated isomers. Consider using milder and more selective demethylating agents. |
| Complex Product Mixture | Chemical demethylation often results in a mixture of products.[1] If high selectivity is required, consider a biotransformation approach which can offer highly regioselective demethylation at the C-3 position.[1] |
| Difficult Purification | The separation of demethylated isomers can be challenging. Utilize high-performance liquid chromatography (HPLC) or flash chromatography with an optimized solvent system for purification. |
Low Yield in C-10 Thioalkylation
| Potential Cause | Troubleshooting Suggestion |
| Weak Nucleophile | Ensure the sodium alkylthiolate nucleophile is freshly prepared and used in excess to drive the reaction to completion. |
| Suboptimal Solvent | The choice of solvent can influence the reaction rate and yield. Anhydrous polar aprotic solvents like DMF or acetonitrile are often effective. |
| Side Reactions | Monitor for potential side reactions. The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol. |
Quantitative Data Summary
Table 1: Comparison of Reported Yields for Thiocolchicoside Synthesis
| Starting Material | Glycosylating Agent | Catalyst/Base | Solvent | Yield | Reference |
| 3-O-demethylthiocolchicine | 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | 1,1,3,3-tetramethylguanidine / BF₃·OEt₂ | Acetonitrile | 71% | Patent WO2009143930A1 |
| 3-O-demethylthiocolchicine | 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose | 1,1,3,3-tetramethylguanidine / BF₃·OEt₂ | Acetonitrile | 61% | Patent WO2009143930A1 |
| 3-O-demethylthiocolchicine | 1-acetyl-α-L-rhamnopyranose derivative | 1,1,3,3-tetramethylguanidine / BF₃·OEt₂ | Acetonitrile | 78% | Patent WO2009143930A1 |
Table 2: Reported Yields for Other Thiocolchicine Analog Syntheses
| Reaction Type | Starting Material | Reagents | Yield | Reference |
| Regioselective Demethylation (C-1) | Thiocolchicine | Modified Bladé-Font method | 40% | Molecules 2020, 25(5), 1180 |
| N,N-dimethylation (C-7) | N-deacetylthiocolchicine | Formaldehyde, NaBH₃CN | 80% | J. Med. Chem. 1993, 36, 10, 1474–1479 |
| N,N-diethylation (C-7) | N-deacetylthiocolchicine | Acetaldehyde, NaBH₃CN | 82% | J. Med. Chem. 1993, 36, 10, 1474–1479 |
| C-10 Thioalkylation (methyl) | Colchicine | Sodium methanethiolate | ~80% | Scientific Reports 2021, 11, 9028 |
| C-10 Thioalkylation (ethyl) | Colchicine | Sodium ethanethiolate | 75% | Anti-Cancer Agents in Med. Chem. 2014, 14, 11, 1570-1808 |
| C-10 Thioalkylation (isopropyl) | Colchicine | Sodium isopropanethiolate | 61% | Anti-Cancer Agents in Med. Chem. 2014, 14, 11, 1570-1808 |
| C-10 Thioalkylation (n-propyl) | Colchicine | Sodium n-propanethiolate | 69% | Anti-Cancer Agents in Med. Chem. 2014, 14, 11, 1570-1808 |
Experimental Protocols
Protocol 1: Synthesis of Thiocolchicoside via Chemical Glycosylation
This protocol is a generalized procedure based on reported methods.
-
Preparation: Suspend 3-O-demethylthiocolchicine in anhydrous acetonitrile under a nitrogen atmosphere at room temperature.
-
Reagent Addition: Sequentially add 1,1,3,3-tetramethylguanidine, a solution of the desired peracetylated sugar (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) in anhydrous acetonitrile, and finally boron trifluoride etherate.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Deacetylation: Dissolve the crude product in methanol and add a base (e.g., diethylamine or sodium hydroxide) to remove the acetyl protecting groups.
-
Crystallization: Concentrate the solution and allow the product to crystallize. Collect the solid by filtration, wash with cold methanol, and dry to obtain thiocolchicoside.
Protocol 2: Regioselective Demethylation of Thiocolchicine at C-1
This protocol is based on a modified Bladé-Font method.
-
Reaction Setup: Dissolve thiocolchicine in an appropriate solvent mixture as described in the literature.
-
Reagent Addition: Add the specified demethylating agents.
-
Reaction Conditions: Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the crude product by column chromatography on silica gel to isolate the 1-demethylthiocolchicine.
Visualizations
Caption: General workflow for the synthesis of thiocolchicoside.
Caption: Troubleshooting logic for low yield in analog synthesis.
References
How to minimize IT-139 precipitation in stock solutions
A Guide to Minimizing Precipitation in Stock Solutions for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting precipitation of the small molecule inhibitor IT-139 in stock solutions. The following information is designed to ensure the stability and integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing IT-139 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of IT-139 and other similar small molecule inhibitors due to its strong solubilizing capacity for a wide range of organic compounds.[1] It is critical to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of the compound, leading to precipitation.[1]
Q2: What is the optimal storage temperature for IT-139 stock solutions?
A2: For long-term stability and to minimize degradation, IT-139 stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or, for extended periods, at -80°C.[1][2] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to precipitation and compound degradation.
Q3: Why did my IT-139 precipitate after I diluted the DMSO stock into my aqueous cell culture medium?
A3: This is a common phenomenon known as "solvent shock." IT-139, like many kinase inhibitors, is highly soluble in a strong organic solvent like DMSO but has much lower solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.
Q4: How can I prevent my IT-139 from precipitating during dilution into aqueous buffers?
A4: To avoid precipitation, it is best to perform serial dilutions. First, make intermediate dilutions of your concentrated stock in 100% DMSO. Then, add the final, less concentrated DMSO stock to your aqueous buffer. Additionally, pre-warming the aqueous medium to 37°C and adding the compound dropwise while gently vortexing can help maintain solubility. The final concentration of DMSO in your experiment should ideally be kept below 0.5% to avoid solvent-induced artifacts.
Q5: Can the pH of my buffer affect the solubility of IT-139?
A5: Yes, the solubility of many kinase inhibitors is highly dependent on pH. If IT-139 is a weakly basic compound, its solubility will generally be higher in acidic conditions (lower pH) where it becomes protonated. Conversely, if it is a weak acid, solubility will increase in more basic conditions (higher pH). It is advisable to test the solubility of IT-139 in buffers with different pH values if your experimental setup allows.
Troubleshooting Guide: Precipitation in IT-139 Stock Solutions
This guide provides a systematic approach to resolving precipitation issues with IT-139.
Issue 1: Solid IT-139 powder will not fully dissolve in DMSO.
-
Possible Cause 1: Suboptimal Solvent Quality. The DMSO may have absorbed water.
-
Solution: Always use fresh, anhydrous, high-purity DMSO from a tightly sealed bottle.
-
-
Possible Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to prepare a stock solution at a concentration that is too high.
-
Solution: Try preparing a more dilute stock solution. Consult the supplier's datasheet for recommended solubility information.
-
-
Possible Cause 3: Insufficient Dissolution Method.
-
Solution: After adding the solvent, vortex the solution vigorously. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Be cautious, as excessive heat can degrade the compound.
-
Issue 2: Precipitate observed in a frozen DMSO stock solution upon thawing.
-
Possible Cause 1: Repeated Freeze-Thaw Cycles. This is a primary cause of precipitation.
-
Solution: Always aliquot stock solutions into single-use volumes after initial preparation to avoid the need for repeated thawing of the entire stock.
-
-
Possible Cause 2: Concentration Too High for Cryogenic Storage. The compound's solubility may decrease at very low temperatures.
-
Solution: Gently warm the vial to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing and storing the stock at a slightly lower concentration.
-
Issue 3: Solution becomes cloudy or forms a precipitate over time during an experiment.
-
Possible Cause 1: Kinetic vs. Thermodynamic Solubility. The compound may be kinetically soluble upon initial dilution but will precipitate over time as it reaches its lower thermodynamic equilibrium solubility.
-
Solution: If possible, reduce the incubation time of your experiment. Maintain a constant temperature, as fluctuations can affect solubility.
-
-
Possible Cause 2: Interaction with Media Components. Components in your cell culture media or buffer (e.g., salts, proteins) could be causing the compound to precipitate.
-
Solution: Perform a solubility test in your specific experimental medium. The presence of serum can sometimes help solubilize hydrophobic compounds. In some cases, adding a small amount of a biocompatible surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility.
-
Logical Workflow for Troubleshooting Precipitation
Caption: A workflow for troubleshooting IT-139 precipitation.
Data Presentation
The solubility of a small molecule inhibitor can vary significantly depending on the solvent and other physical conditions. While specific data for IT-139 is not available, the following table provides representative solubility data for Alectinib, a tyrosine kinase inhibitor, to serve as a general guide.
Table 1: Solubility of a Representative Kinase Inhibitor (Alectinib HCl) in Various Solvents
| Solvent | Solubility (µg/mL) | Molar Solubility (mM)* | Notes |
| Water | 10.3 ± 1.2 | ~0.02 | Practically insoluble. |
| Ethanol | 210.3 ± 4.5 | ~0.41 | Moderate solubility. |
| Propylene Glycol (PG) | 210.6 ± 5.8 | ~0.41 | Useful for some formulations. |
| Polyethylene Glycol 400 (PEG400) | 260.5 ± 6.0 | ~0.51 | Common co-solvent. |
| Chloroform | 620.3 ± 0.58 | ~1.21 | High solubility, not for biological use. |
| Methanol | 1990.8 ± 7.2 | ~3.88 | High solubility. |
| DMSO | 4500.0 ± 6.1 | ~8.77 | Highest solubility; recommended for stock solutions. |
*Molar solubility calculated based on the molecular weight of Alectinib HCl (518.1 g/mol ). Values are approximate.
Experimental Protocols
Protocol 1: Preparation of a 10 mM IT-139 Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
Materials:
-
IT-139 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile polypropylene or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculation: Determine the mass of IT-139 required. For a 10 mM stock in 1 mL, you need to dissolve a mass equal to the molecular weight of IT-139 in milligrams, divided by 100. (e.g., if MW = 500 g/mol , weigh out 5 mg for 1 mL).
-
Weighing: Allow the vial of solid IT-139 to equilibrate to room temperature before opening to prevent moisture condensation. Accurately weigh the calculated amount of powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C, followed by vortexing. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protected aliquots. Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to determine the maximum concentration at which IT-139 remains soluble upon dilution into an aqueous buffer.
Materials:
-
10 mM IT-139 stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare Serial Dilution: In a separate 96-well plate, prepare a 2-fold serial dilution of the 10 mM IT-139 stock solution in 100% DMSO.
-
Plate Setup: Add 198 µL of your experimental aqueous buffer to the wells of a new 96-well plate. Include control wells with buffer only.
-
Compound Addition: Transfer 2 µL of each DMSO dilution from the serial dilution plate into the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours.
-
Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 500-650 nm.
-
Analysis: The kinetic solubility limit is the highest concentration of IT-139 that does not show a significant increase in absorbance compared to the DMSO-only control wells.
Signaling Pathway Visualization
Many small molecule inhibitors are designed to target key nodes in signaling pathways that are dysregulated in disease. IT-139 is hypothesized to target the PI3K/Akt pathway, which is crucial for cell proliferation and survival.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of IT-139.
References
SP-1-39 stability and storage conditions
Disclaimer: Specific stability and storage data for SP-1-39 are not publicly available. This guide provides general best practices for the handling and storage of novel small molecule inhibitors, which should be adapted by researchers for SP-1-39 based on their experimental observations.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of SP-1-39?
A1: As a general guideline for novel powder-form small molecules, it is recommended to store the solid compound at -20°C for long-term stability, potentially for up to three years.[1][2] For shorter periods, storage at 4°C may be acceptable for up to two years.[1] It is crucial to keep the compound in a tightly sealed container and desiccated to protect it from moisture.[3]
Q2: What is the recommended procedure for preparing a stock solution of SP-1-39?
A2: To prepare a stock solution, it is advisable to use an appropriate solvent in which the compound is highly soluble, such as DMSO for many organic small molecules.[3] For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger amounts, it is best to weigh out the desired quantity for immediate use. To ensure sterility for cell-based assays, the stock solution can be filtered through a 0.2 μm microfilter.
Q3: How should I store stock solutions of SP-1-39?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -20°C or, for longer-term storage (up to 6 months), at -80°C.
Q4: For how long are stock solutions typically stable?
A4: While specific data for SP-1-39 is unavailable, a general recommendation for small molecule stock solutions is to use them within one month when stored at -20°C and within six months if stored at -80°C. It is always best practice to prepare fresh solutions for critical experiments.
Troubleshooting Guide
Issue 1: I am observing a loss of SP-1-39 activity in my cell-based assay over time.
-
Possible Cause: The compound may be degrading in the cell culture medium.
-
Suggested Solution: Assess the stability of SP-1-39 in your specific culture medium by incubating a solution of the compound under assay conditions for various durations and then analyzing its integrity, for example, by HPLC.
-
Possible Cause: The compound may be adsorbing to the plasticware used in the assay.
-
Suggested Solution: Consider using low-binding microplates. Adding a small, non-interfering amount of a non-ionic surfactant to the medium can sometimes mitigate adsorption.
Issue 2: A precipitate has formed in my stock solution upon storage.
-
Possible Cause: The compound may have poor solubility in the chosen solvent at the stored temperature.
-
Suggested Solution: Try preparing a more dilute stock solution. Alternatively, consider using a different solvent that offers better solubility for SP-1-39. Do not use a solution that has precipitated; prepare a fresh one.
-
Possible Cause: The compound may be degrading into an insoluble product.
-
Suggested Solution: Analyze the precipitate to determine if it is the parent compound or a degradation product. This can be done using techniques like LC-MS.
Data Presentation
Since no specific quantitative stability data for SP-1-39 is available, the following table summarizes general storage recommendations for small molecule inhibitors.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed, desiccated container. |
| 4°C | Up to 2 years | Ensure the container is well-sealed to prevent moisture absorption. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Provides better long-term stability for sensitive compounds. |
Experimental Protocols
General Protocol for Assessing Small Molecule Stability in Solution
This protocol outlines a general procedure to evaluate the chemical stability of a compound like SP-1-39 in a specific solution (e.g., assay buffer, cell culture medium) over time.
-
Prepare the Test Solution: Dissolve SP-1-39 in the desired buffer at the final working concentration.
-
Initial Sample (T=0): Immediately take an aliquot of the freshly prepared solution. This will serve as your baseline reference.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., 37°C for a cell-based assay, room temperature for benchtop stability).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.
-
Sample Quenching and Storage: If necessary to prevent further degradation before analysis, immediately quench the reaction. For example, you can dilute the aliquot in a cold organic solvent like acetonitrile or methanol. Store all samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Interpretation: Compare the concentration of the compound at each time point to the initial (T=0) concentration to determine the rate of degradation.
Mandatory Visualizations
References
Technical Support Center: Reducing Variability in "Antitumor agent-139" Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving "Antitumor agent-139." As "this compound" may refer to several distinct therapeutic agents, this guide addresses three known entities: IT-139 (a GRP78 inhibitor) , XL-139 (a Smoothened inhibitor) , and miRNA-139 (a tumor-suppressor microRNA) .
Section 1: IT-139 (GRP78 Inhibitor)
IT-139 is a first-in-class ruthenium-based small molecule that targets the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR) in the endoplasmic reticulum (ER).[1][2][3] By suppressing the stress-induced upregulation of GRP78 in cancer cells, IT-139 increases their vulnerability to apoptosis and can overcome drug resistance.[1][4]
Troubleshooting Guide: IT-139 Animal Studies
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth inhibition | Inconsistent Drug Formulation and Administration: IT-139 is a metal-based compound and may have specific solubility and stability requirements. Improper formulation can lead to inconsistent dosing. | - Ensure complete solubilization of IT-139 in the recommended vehicle. Refer to the manufacturer's guidelines or published protocols for appropriate solvents (e.g., saline).- Prepare fresh formulations for each dosing session to avoid degradation.- Use precise administration techniques (e.g., intravenous) to ensure consistent bioavailability. |
| Variable GRP78 Expression in Tumors: The efficacy of IT-139 is dependent on the upregulation of GRP78 in response to tumor-induced stress. Heterogeneity in GRP78 expression within and between tumors can lead to variable responses. | - Before starting the in vivo study, perform immunohistochemistry (IHC) or western blotting on xenograft tumors to confirm high and relatively uniform GRP78 expression.- Consider using cell lines that have been validated to consistently express high levels of GRP78 under stress. | |
| Differences in Animal Microbiome: The gut microbiome can influence the host's response to cancer therapies. | - Source animals from a single, reputable vendor to minimize microbiome differences.- Co-house animals from different litters for a period before tumor implantation to help normalize their gut flora. | |
| Unexpected Toxicity | Off-target Effects or Improper Dosing: As a ruthenium-based compound, IT-139 may have off-target effects if administered at incorrect doses. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. - Monitor animals daily for signs of toxicity, including weight loss, lethargy, and ruffled fur. |
| Vehicle-related Toxicity: The vehicle used to dissolve IT-139 may cause adverse effects. | - Include a vehicle-only control group in your study to distinguish between vehicle- and drug-related toxicity. |
FAQs: IT-139
Q1: What is the mechanism of action of IT-139? A1: IT-139 suppresses the stress-induced upregulation of the chaperone protein GRP78 in cancer cells. This disrupts the unfolded protein response, leading to an accumulation of misfolded proteins and inducing apoptosis. This mechanism can also re-sensitize drug-resistant tumors to conventional chemotherapies.
Q2: What are the best practices for administering IT-139 in animal models? A2: IT-139 has been administered intravenously in preclinical studies. It is crucial to ensure the compound is fully dissolved and to administer it at a consistent rate and volume to minimize variability.
Q3: How can I measure the pharmacodynamic effect of IT-139 in my animal model? A3: To confirm that IT-139 is hitting its target, you can measure GRP78 levels in tumor tissue via IHC or western blot. A decrease in GRP78 expression in the treated group compared to the control group would indicate target engagement.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of IT-139 in cancer cells.
Caption: Experimental workflow for IT-139 animal studies.
Section 2: XL-139 (BMS-833923) (Smoothened Inhibitor)
XL-139 (also known as BMS-833923) is an orally bioavailable small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in several cancers. XL-139 has been evaluated in Phase 1 clinical trials.
Troubleshooting Guide: XL-139 Animal Studies
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Tumor Response | Variable Hedgehog Pathway Activation: The efficacy of XL-139 depends on the tumor's reliance on the Hedgehog signaling pathway. Not all tumors, even of the same type, will have the same level of pathway activation. | - Select cell lines for xenografts that have known mutations in the Hh pathway (e.g., PTCH1 loss-of-function or SMO activating mutations).- Confirm pathway activation in your tumor model by measuring the expression of downstream targets like GLI1 and PTCH1 via qPCR or IHC before starting treatment. |
| Pharmacokinetic Variability: As an oral agent, absorption of XL-139 can be influenced by factors such as food intake and gut health. | - Administer XL-139 at the same time each day.- Ensure consistent diet and feeding schedules for all animals in the study. | |
| Development of Resistance: Tumors can develop resistance to SMO inhibitors through various mechanisms, including mutations in SMO or activation of downstream components of the Hh pathway. | - If tumors initially respond and then regrow, consider collecting tissue to analyze for resistance mutations.- Consider combination therapies to prevent or overcome resistance. | |
| Suboptimal Efficacy | Poor Bioavailability: The formulation and administration of an oral drug can significantly impact its absorption. | - Ensure the vehicle used for oral gavage is appropriate for XL-139 and that the drug is fully suspended or dissolved.- Perform a pharmacokinetic study to determine the plasma concentration of XL-139 after oral administration in your animal model. |
FAQs: XL-139
Q1: How does XL-139 work? A1: XL-139 binds to and inhibits the Smoothened (SMO) protein, which is a critical component of the Hedgehog signaling pathway. By blocking SMO, XL-139 prevents the activation of downstream transcription factors (GLI1, GLI2), thereby inhibiting the expression of genes involved in cell proliferation and survival.
Q2: What are appropriate animal models for testing XL-139? A2: The most relevant models are those with cancers known to be driven by aberrant Hedgehog signaling, such as medulloblastoma, basal cell carcinoma, and certain types of pancreatic and lung cancer. Xenograft models using cell lines with known Hh pathway mutations are ideal.
Q3: How can I confirm that XL-139 is inhibiting the Hedgehog pathway in my study? A3: Pharmacodynamic assessment can be performed by measuring the mRNA or protein levels of Hh target genes, such as GLI1 and PTCH1, in tumor tissue from treated animals compared to controls. A significant reduction in the expression of these genes indicates pathway inhibition.
Signaling Pathway and Experimental Workflow
Caption: The Hedgehog signaling pathway and the action of XL-139.
Caption: Experimental workflow for XL-139 preclinical studies.
Section 3: miRNA-139
miRNA-139 is a non-coding RNA that functions as a tumor suppressor by post-transcriptionally regulating multiple target genes involved in cell proliferation, apoptosis, and metastasis. Its expression is often downregulated in various cancers. Therapeutic approaches involve the delivery of synthetic miRNA-139 mimics to restore its tumor-suppressive function.
Troubleshooting Guide: miRNA-139 Animal Studies
| Issue | Potential Cause | Recommended Solution |
| High Variability in Therapeutic Efficacy | Inefficient or Inconsistent Delivery: Naked miRNA mimics are rapidly degraded in circulation. The choice of delivery vehicle (e.g., liposomes, nanoparticles) and administration route significantly impacts delivery to the tumor. | - Use a validated delivery system (e.g., cationic liposomes, polymer-based nanoparticles) to protect the miRNA mimic from degradation and facilitate cellular uptake.- Optimize the administration route (e.g., intravenous, intratumoral) for your specific tumor model.- Ensure consistent formulation and administration techniques across all animals. |
| Low Stability of miRNA Mimics: miRNA mimics can be susceptible to degradation if not handled and stored properly. | - Reconstitute lyophilized mimics in nuclease-free water and store at -20°C or below in a non-frost-free freezer.- Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Off-target Effects: High concentrations of miRNA mimics can lead to off-target effects by saturating the endogenous RNA-induced silencing complex (RISC) or by binding to unintended mRNA targets. | - Perform a dose-response study to find the lowest effective dose that minimizes off-target effects.- Include a control group treated with a scrambled or non-targeting miRNA mimic to account for non-specific effects of the delivery vehicle and the nucleic acid itself. | |
| Lack of Therapeutic Effect | Poor Transfection Efficiency in vivo: The delivery vehicle may not be effectively releasing the miRNA-139 mimic inside the tumor cells. | - Evaluate the in vivo transfection efficiency by using a fluorescently labeled mimic and imaging the tumor tissue.- Test different delivery formulations to improve intracellular release. |
FAQs: miRNA-139
Q1: What is the therapeutic principle behind using miRNA-139? A1: The goal of miRNA-139 therapy is to restore the levels of this tumor-suppressor miRNA in cancer cells. By delivering synthetic miRNA-139 mimics, the expression of its oncogenic target genes is downregulated, leading to reduced tumor growth and metastasis.
Q2: How should I prepare and handle miRNA-139 mimics for in vivo studies? A2: Always use nuclease-free reagents and consumables. Reconstitute the lyophilized mimic as per the manufacturer's instructions, aliquot into small volumes, and store at -80°C. Avoid multiple freeze-thaw cycles. When preparing for injection, complex the mimic with your chosen delivery vehicle according to an optimized protocol.
Q3: How can I verify the delivery and activity of miRNA-139 in my animal model? A3: To verify delivery, you can use a labeled miRNA mimic and perform fluorescence imaging or qPCR on tumor tissue. To confirm activity, measure the expression of known miRNA-139 target genes (e.g., via qPCR or western blot) in the tumor. A decrease in the expression of these targets in the treated group would indicate that the mimic is functional.
Mechanism of Action and Experimental Workflow
Caption: Mechanism of action of miRNA-139 mimic therapy.
Caption: General workflow for in vivo studies with miRNA-139 mimics.
References
- 1. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: SP-1-39 Flow Cytometry Panel Optimization
This guide provides troubleshooting advice, FAQs, and protocols for researchers developing flow cytometry panels to analyze cells treated with SP-1-39, a novel kinase inhibitor known to induce cell cycle arrest and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SP-1-39, and how does it affect cells?
A1: SP-1-39 is a potent inhibitor of the hypothetical "Signal Pathway Kinase 1" (SPK1), a critical regulator of the G2/M cell cycle checkpoint and cell survival pathways. Inhibition of SPK1 by SP-1-39 leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. Understanding this dual mechanism is key to designing an effective analysis panel.
Q2: I am starting my first experiment with SP-1-39. What is a good starting panel for flow cytometry?
A2: A robust initial panel should simultaneously assess cell cycle progression and apoptosis. We recommend a combination of:
-
A viability dye: To exclude dead cells from analysis (e.g., Propidium Iodide (PI) or 7-AAD for non-fixed cells; fixable viability dyes for intracellular staining).
-
An early apoptosis marker: Annexin V is the standard choice for detecting externalized phosphatidylserine.[1][2]
-
A DNA content stain: For cell cycle analysis (e.g., DAPI or PI with RNase treatment in fixed and permeabilized cells).[3]
-
A mitotic marker: Phospho-Histone H3 (Ser10) is excellent for specifically identifying cells in M-phase.
Q3: Does SP-1-39 treatment affect cell surface marker expression?
A3: Yes, this is a critical consideration. Drug treatments, especially those inducing apoptosis or cell cycle arrest, can alter the expression levels of cell surface proteins (e.g., CD markers).[4] It is essential to validate your immunophenotyping markers on treated cells and compare their mean fluorescence intensity (MFI) to untreated controls. If an epitope is compromised, consider using an antibody against a different, more stable marker for your cell type of interest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in Annexin V staining in my negative control group. | 1. Mechanical damage: Harsh pipetting or vortexing during cell harvesting and staining can disrupt the cell membrane, leading to false positives. 2. Over-trypsinization: For adherent cells, excessive trypsin exposure damages membranes. 3. Poor cell health: Using cells that are over-confluent or nutrient-deprived can lead to spontaneous apoptosis. | 1. Handle cells gently. Use wide-bore pipette tips and avoid vigorous mixing. 2. Use a gentle detachment solution (e.g., Accutase) or minimize trypsin exposure time. Allow cells to recover for 30-45 minutes in culture medium before staining. 3. Use cells in the logarithmic growth phase for all experiments. |
| My cell cycle profile is poor, with high CVs and no clear G2/M peak after SP-1-39 treatment. | 1. Cell clumping: Aggregated cells will not stain properly and can clog the cytometer. 2. Incorrect flow rate: Running samples too quickly broadens peaks and reduces resolution. 3. Inadequate RNase treatment: Residual RNA will be stained by PI, distorting the DNA content histogram. | 1. Filter samples through a 35-50 µm cell strainer immediately before acquisition. 2. Always acquire cell cycle data at the lowest possible flow rate. 3. Ensure your PI staining solution contains sufficient RNase A and incubate for at least 15-30 minutes. |
| Weak or no signal for my intracellular phospho-protein target (e.g., p-Histone H3). | 1. Suboptimal fixation/permeabilization: The chosen method may be masking the phospho-epitope or inadequately permeabilizing the cells. 2. Phosphatase activity: Phosphatases can dephosphorylate your target protein after cell lysis if not properly inhibited. 3. Incorrect staining sequence: Staining for surface markers after harsh permeabilization (like methanol) can destroy some epitopes. | 1. Methanol-based permeabilization is often effective for phospho-targets. Test different fixation (e.g., 1.6% vs 4% PFA) and permeabilization protocols. 2. Fix cells immediately after stimulation/treatment to inactivate cellular enzymes. Use fixation/permeabilization buffers containing phosphatase inhibitors. 3. Stain for sensitive surface markers on live cells before fixation and permeabilization for intracellular targets. |
| My viability dye and Annexin V populations are not well-resolved. | 1. Inadequate compensation: Spectral overlap between the fluorochromes for Annexin V and the viability dye is causing bleed-through. 2. Delayed analysis: Annexin V binding is reversible and not stable over long periods. Delay between staining and acquisition can lead to dissociation and signal loss. | 1. Prepare single-stained compensation controls for every fluorochrome in your panel and apply them correctly during analysis. 2. Analyze samples as soon as possible after staining is complete, ideally within 1-3 hours. Keep samples on ice and protected from light. |
Experimental Protocols
Protocol: Combined Cell Cycle, Apoptosis, and Phospho-Protein Analysis
This protocol is designed for analyzing suspension cells (e.g., Jurkat) or adherent cells (e.g., HeLa) treated with SP-1-39.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Fixable Viability Dye (e.g., Zombie NIR™)
-
4% Paraformaldehyde (PFA), methanol-free
-
Ice-cold 90% Methanol
-
Permeabilization/Wash Buffer (e.g., PBS + 1% BSA + 0.1% Saponin)
-
Fluorochrome-conjugated anti-phospho-Histone H3 (Ser10) antibody
-
DAPI Staining Solution (with 0.1% Triton X-100 and RNase A)
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of SP-1-39 for the appropriate duration. Include an untreated (vehicle) control.
-
Harvesting:
-
Suspension cells: Transfer cells to FACS tubes.
-
Adherent cells: Gently detach cells using Accutase.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Surface Staining (Viability & Apoptosis):
-
Resuspend cells in 100 µL of Annexin V Binding Buffer.
-
Add the Fixable Viability Dye and Annexin V. Incubate for 15 minutes at room temperature, protected from light.
-
Wash cells once with Annexin V Binding Buffer.
-
-
Fixation:
-
Resuspend cell pellet in 100 µL of 4% PFA.
-
Incubate for 15 minutes at room temperature.
-
Wash once with PBS.
-
-
Permeabilization:
-
Chill cells on ice for 5 minutes.
-
While gently vortexing, add 1 mL of ice-cold 90% methanol dropwise.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Intracellular Staining:
-
Wash cells twice with Permeabilization/Wash Buffer to remove methanol.
-
Resuspend in 100 µL of Permeabilization/Wash Buffer containing the anti-phospho-Histone H3 antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
DNA Staining:
-
Wash cells once with Permeabilization/Wash Buffer.
-
Resuspend in 500 µL of DAPI Staining Solution.
-
Incubate for 30 minutes at room temperature before analysis.
-
-
Acquisition: Run samples on a flow cytometer at a low flow rate. Ensure single-stain controls are used to set up correct compensation.
Visualizations
Caption: Workflow for combined apoptosis, phospho-protein, and cell cycle analysis.
Caption: SP-1-39 inhibits SPK1, blocking cell cycle progression and survival signals.
Caption: Decision tree for troubleshooting poor cell cycle data resolution.
References
Validation & Comparative
SP-1-39 Demonstrates Superior Potency and Potential to Overcome Resistance Compared to Paclitaxel in Preclinical HNSCC Models
For Immediate Release
Memphis, TN – A novel antimitotic agent, SP-1-39, has demonstrated significant preclinical efficacy against head and neck squamous cell carcinoma (HNSCC), outperforming the standard chemotherapeutic agent paclitaxel in in-vitro studies and showing comparable in-vivo tumor growth inhibition at a lower dose.[1] While direct comparative studies in paclitaxel-resistant HNSCC models are not yet available, evidence from a paclitaxel-resistant prostate cancer model suggests that SP-1-39 may circumvent common resistance mechanisms, offering a promising new therapeutic avenue for patients with advanced or resistant HNSCC.[1][2][3]
SP-1-39, a novel colchicine-binding site inhibitor (CBSI), disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] This mechanism is distinct from that of taxanes like paclitaxel, which also target microtubules but at a different binding site. This difference in binding may underlie the ability of CBSIs to remain effective in cancers that have developed resistance to taxanes.
In Vitro Performance: SP-1-39 Shows Greater Potency
In cellular assays, SP-1-39 exhibited potent growth-inhibitory effects against two HNSCC cell lines, A-253 and Detroit 562, with significantly lower half-maximal inhibitory concentrations (IC50) than paclitaxel.
| Cell Line | SP-1-39 IC50 (nM) | Paclitaxel IC50 (nM) |
| A-253 | 2.1 | 6.4 |
| Detroit 562 | 1.4 | 3.5 |
| Data sourced from a 2024 study on the preclinical evaluation of SP-1-39 in HNSCC models. |
These results indicate that SP-1-39 is more potent than paclitaxel at inhibiting the proliferation of HNSCC cells in a laboratory setting.
In Vivo Efficacy: Comparable Tumor Suppression at a Lower Dose
The superior potency of SP-1-39 was further evaluated in a Detroit 562 subcutaneous xenograft mouse model. In this in-vivo setting, SP-1-39, administered at a lower dose and different schedule, demonstrated comparable efficacy in suppressing primary tumor growth to paclitaxel.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | 1306 |
| SP-1-39 | 2.5 mg/kg, twice weekly | 205 |
| Paclitaxel | 10 mg/kg, once weekly | 419 |
| Data represents the mean tumor volume at the end of the 21-day treatment period in a Detroit 562 xenograft model. |
Importantly, the 2.5 mg/kg dose of SP-1-39 was well-tolerated, with no detectable cytotoxic effects observed in the animal models.
Mechanism of Action and Potential to Overcome Paclitaxel Resistance
SP-1-39 functions by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.
Caption: Mechanism of action of SP-1-39.
Paclitaxel resistance in HNSCC can arise from several mechanisms, including alterations in microtubule composition, increased expression of drug efflux pumps, and defects in apoptotic pathways. Because SP-1-39 binds to a different site on tubulin, it may not be affected by resistance mechanisms that alter the paclitaxel-binding site. Furthermore, colchicine-binding site inhibitors have been shown to be less susceptible to efflux by P-glycoprotein, a common mechanism of multidrug resistance.
Caption: Mechanisms of paclitaxel resistance in HNSCC.
While direct evidence in resistant HNSCC models is pending, the demonstrated efficacy of SP-1-39 in a paclitaxel-resistant prostate cancer xenograft model strongly supports its potential to be effective in HNSCC that has become refractory to paclitaxel treatment.
Experimental Protocols
In Vitro Cell Proliferation (MTS) Assay
HNSCC cell lines (A-253 and Detroit 562) were seeded in 96-well plates and treated with increasing concentrations of SP-1-39 or paclitaxel. After a 72-hour incubation period, cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation (MTS) assay. The absorbance was measured at 490 nm, and the IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Study
Caption: Experimental workflow for the in-vivo xenograft study.
Six- to eight-week-old male NSG mice were subcutaneously injected with Detroit 562 cells. When tumors reached an average volume of approximately 100 mm³, the mice were randomized into three groups: vehicle control, SP-1-39 (2.5 mg/kg, administered intravenously twice a week), and paclitaxel (10 mg/kg, administered intravenously once a week). Tumor volumes and body weights were monitored twice weekly for 21 days.
Conclusion
The preclinical data on SP-1-39 in HNSCC models is highly encouraging. Its superior in-vitro potency and comparable in-vivo efficacy at a lower dose than paclitaxel highlight its potential as a more effective and possibly safer therapeutic option. The distinct mechanism of action as a colchicine-binding site inhibitor, coupled with evidence of efficacy in a paclitaxel-resistant prostate cancer model, strongly suggests that SP-1-39 could be a valuable agent for treating HNSCC, particularly in cases of acquired resistance to taxanes. Further investigation in paclitaxel-resistant HNSCC models is warranted to confirm this potential.
References
Comparative Cytotoxicity of Thiocolchicine Analogs: A Guide for Researchers
Thiocolchicine, a semi-synthetic derivative of the natural product colchicine, is a potent antimitotic agent that has garnered significant interest in cancer research. Its mechanism of action primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Researchers have synthesized numerous thiocolchicine analogs to enhance cytotoxic activity, improve solubility, and reduce toxicity.[3][4][5] This guide provides a comparative analysis of the cytotoxicity of various thiocolchicine analogs, supported by experimental data from published studies.
Quantitative Cytotoxicity Data
The cytotoxic potential of thiocolchicine and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of a cell population. The following table summarizes the IC50 values of several thiocolchicine analogs against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiocolchicine | MCF-7 | Breast Cancer | 0.01 | |
| Thiocolchicine | LoVo | Colon Cancer | 0.021 | |
| Thiocolchicine | A-549 | Lung Cancer | 0.011 | |
| Thiocolchicine | LoVo/DX (Doxorubicin-resistant) | Colon Cancer | 0.398 | |
| Thiocolchicine | MCF-7/ADR (Doxorubicin-resistant) | Breast Cancer | 0.4 | |
| Thiocolchicoside | KBM-5 | Myelogenous Leukemia | < 100 | |
| Thiocolchicoside | Jurkat | T-cell Leukemia | < 100 | |
| Thiocolchicoside | U266 | Multiple Myeloma | < 100 | |
| Thiocolchicoside | HCT-116 | Colon Cancer | < 100 | |
| N-deacetylthiocolchicine succinic acid salt (Compound 7) | Various | --- | Potent cytotoxicity | |
| N-methyl colchiceinamide derivatives (7h and 7i) | A2780, A549, BEL7402, MCF-7 | Ovarian, Lung, Liver, Breast Cancer | More potent than colchicine | |
| Amine analogs of thiocolchicine | Four tumor cell lines | --- | Nanomolar range |
Experimental Protocols
The evaluation of the cytotoxic activity of thiocolchicine analogs commonly involves the following experimental methodologies:
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiocolchicine analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the formation of microtubules.
-
Tubulin Preparation: Purified tubulin is used in the assay.
-
Reaction Mixture: The reaction mixture contains tubulin, a GTP-regenerating system, and the test compound in a polymerization buffer.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.
Signaling Pathways and Mechanisms
The cytotoxic effects of thiocolchicine and its analogs are not solely dependent on their interaction with tubulin. Several studies have highlighted the involvement of other signaling pathways, particularly the NF-κB pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Thiocolchicoside, a glucoside derivative of thiocolchicine, has been shown to exhibit anticancer effects by downregulating the NF-κB pathway. This inhibition leads to the suppression of various NF-κB-regulated gene products that are linked to inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by thiocolchicoside.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxicity of new thiocolchicine analogs involves a series of in vitro experiments to determine their efficacy and mechanism of action.
Caption: General workflow for cytotoxic evaluation of thiocolchicine analogs.
References
- 1. Thiocolchicine. | Benchchem [benchchem.com]
- 2. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antitumor Agent-139 in Glioblastoma and Metastatic Breast Cancer
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical and clinical efficacy of the novel investigational agent, Antitumor agent-139, in glioblastoma (GBM) and PIK3CA-mutated metastatic breast cancer (MBC). The performance of this compound is compared against established standard-of-care treatments for these indications: Temozolomide for glioblastoma and Alpelisib for PIK3CA-mutated metastatic breast cancer.
Note on this compound Data: "this compound" is understood to be an investigational compound. For the purpose of this guide, its mechanism of action is based on the publicly available information for the ruthenium-based GRP78 inhibitor, IT-139. As specific preclinical data for IT-139 in glioblastoma and breast cancer cell lines were not available in the public domain, the quantitative preclinical data presented for this compound are hypothetical and for illustrative purposes. This allows for a structural comparison in the format requested.
Mechanism of Action
This compound (ATA-139) is a novel small molecule inhibitor that targets the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the unfolded protein response (UPR). In the high-stress tumor microenvironment, GRP78 is overexpressed and plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy. By inhibiting GRP78, ATA-139 is designed to disrupt proteostasis, leading to an accumulation of unfolded proteins and endoplasmic reticulum (ER) stress, which can ultimately trigger apoptotic cell death in cancer cells.
Temozolomide (TMZ) is an oral alkylating agent that is the standard of care for glioblastoma. It works by methylating DNA, which leads to DNA damage and triggers the death of tumor cells.
Alpelisib is an alpha-specific PI3K inhibitor. It is approved for use in combination with fulvestrant for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. By inhibiting the PI3K pathway, Alpelisib blocks a key signaling cascade that promotes cell growth, proliferation, and survival in these tumors.
Preclinical Efficacy
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for ATA-139 and comparator agents in representative cancer cell lines.
| Agent | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Glioblastoma | U87-MG | 15.5 (Hypothetical Data) |
| Metastatic Breast Cancer | MCF-7 | 9.8 (Hypothetical Data) | |
| Temozolomide | Glioblastoma | U87-MG | 230.0 (Median value at 72h)[1] |
| Glioblastoma | U251-MG | 176.5 (Median value at 72h)[1] | |
| Alpelisib | Metastatic Breast Cancer | KPL4 | Value not explicitly stated |
| Metastatic Breast Cancer | HCC1954 | Value not explicitly stated |
Note: The IC50 values for Temozolomide can vary significantly between studies and experimental conditions.
In Vivo Tumor Growth Inhibition
The following table presents data from xenograft models, where human cancer cells are implanted into immunodeficient mice to evaluate the in vivo efficacy of antitumor agents.
| Agent | Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Glioblastoma | U87-MG | Hypothetical: 50 mg/kg, daily | Hypothetical: 60% TGI at day 28 |
| Metastatic Breast Cancer | MCF-7 | Hypothetical: 50 mg/kg, daily | Hypothetical: 55% TGI at day 21 | |
| Temozolomide | Glioblastoma | U251 | 600 mg/kg, single dose | 9 of 10 mice tumor-free at day 86.[2] |
| Glioblastoma | SF-295 | 600 mg/kg, single dose | >315% tumor growth delay; 2 of 10 mice tumor-free at day 40.[2] | |
| Alpelisib | Metastatic Breast Cancer | HCC1954 | Dose not specified | Significantly delayed tumor growth. |
Clinical Efficacy
Glioblastoma
The standard of care for newly diagnosed glioblastoma is radiation therapy with concurrent and adjuvant Temozolomide. For recurrent glioblastoma, treatment options are more varied and outcomes are generally poor.
| Trial/Study | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Stupp et al. | Radiotherapy + Temozolomide | 14.6 months | 6.9 months |
| Radiotherapy alone | 12.1 months | 5.0 months | |
| Various | Temozolomide (for recurrent GBM) | OS-6 rate: 65.0% | PFS-6 rate: 29.4%[3] |
Note: PFS-6 and OS-6 refer to the percentage of patients who are progression-free or alive at 6 months, respectively.
Metastatic Breast Cancer (PIK3CA-mutated)
The SOLAR-1 Phase III trial evaluated the efficacy of Alpelisib in combination with fulvestrant in patients with PIK3CA-mutated, HR+, HER2- advanced breast cancer.
| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SOLAR-1 | Alpelisib + Fulvestrant | 11.0 months | 39.3 months |
| Placebo + Fulvestrant | 5.7 months | 31.4 months |
Signaling Pathways and Experimental Workflows
ATA-139 Mechanism of Action: GRP78 Inhibition
The following diagram illustrates the central role of GRP78 in the unfolded protein response (UPR) and how its inhibition by this compound can lead to apoptosis. Under ER stress, GRP78 dissociates from transmembrane sensors (PERK, IRE1, ATF6), activating downstream pathways to restore homeostasis. If the stress is prolonged, these pathways can switch to a pro-apoptotic signaling cascade. ATA-139 is hypothesized to block the cytoprotective functions of GRP78, thereby promoting this pro-apoptotic switch.
Preclinical Efficacy Evaluation Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of an antitumor agent, from in vitro screening to in vivo efficacy studies.
Experimental Protocols
MTS Cell Viability Assay
This protocol is used to determine the IC50 of a compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and medium-only blanks.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate in vivo drug efficacy.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID, 4-6 weeks old)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to improve tumor take rate)
-
1-cc syringes and 27-gauge needles
-
Calipers for tumor measurement
-
Test compound and vehicle control
Procedure:
-
Cell Preparation: Harvest cultured cancer cells that are in the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in PBS or serum-free medium at a concentration of approximately 10-50 million cells/mL. Keep the cell suspension on ice. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor formation.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor dimensions 2-3 times per week using calipers once they become palpable. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to their respective groups according to the planned schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Endpoint: Continue treatment and tumor measurement until a predefined endpoint is reached (e.g., a specific study duration, or tumors in the control group reaching a maximum allowed size).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the control group. Analyze survival data if applicable.
References
- 1. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of SP-1-39 and colchicine
A Guide for Researchers in Drug Development and Cellular Biology
This guide provides a comprehensive, data-driven comparison of SP-1-39 and colchicine, two potent inhibitors of tubulin polymerization. While both compounds share a fundamental mechanism of action by targeting the colchicine-binding site on β-tubulin, their evaluation in scientific literature is predominantly in different therapeutic contexts. Colchicine is a long-established anti-inflammatory agent, whereas SP-1-39 is a novel compound investigated for its anticancer properties. This guide will objectively present the available experimental data, detail the methodologies for key comparative assays, and visualize the relevant biological pathways to aid researchers in understanding the nuances of these two molecules.
Mechanism of Action: A Shared Target
Both SP-1-39 and colchicine exert their primary biological effects by binding to tubulin, the protein subunit of microtubules.[1] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[2][3] The disruption of microtubule dynamics interferes with several critical cellular processes, including mitosis, cell motility, and intracellular transport.[2][3]
In the context of cancer, this disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death). SP-1-39 is identified as a novel colchicine-binding site inhibitor (CBSI) with potent antimitotic and anticancer efficacy.
Colchicine's anti-inflammatory effects are also a direct consequence of microtubule disruption. It inhibits the activation and migration of neutrophils to sites of inflammation, a key process in gouty arthritis. Furthermore, colchicine interferes with the inflammasome complex in immune cells, reducing the production of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Quantitative Data Summary
The following tables summarize the available quantitative data from a head-to-head comparison of SP-1-39 and colchicine in the context of head and neck squamous cell carcinoma (HNSCC) cell lines.
Table 1: In Vitro Growth Inhibitory Activity (IC50)
| Compound | A-253 Cells (IC50 in nM) | Detroit 562 Cells (IC50 in nM) |
| SP-1-39 | 2.1 | 1.4 |
| Colchicine | >10 (in colony formation assay) | >10 (in colony formation assay) |
| Paclitaxel | 3.5 - 6.4 | 3.5 - 6.4 |
| Cisplatin | 8,800 - 9,200 | 8,800 - 9,200 |
Data extracted from a study on HNSCC. The IC50 for colchicine in the MTS assay was not explicitly stated in the primary source but was shown to be less potent than SP-1-39 in a colony formation assay where significant inhibition by colchicine required 10 nM.
Table 2: In Vitro Cellular Effects in HNSCC Cell Lines
| Assay | SP-1-39 Concentration | Colchicine Concentration | Outcome |
| Colony Formation Inhibition | 2 nM | 10 nM | SP-1-39 showed significant inhibition at a lower concentration than colchicine. |
| Apoptosis Induction (Cleaved-PARP) | 5 nM | 10 nM | SP-1-39 at 5 nM induced apoptosis with similar efficacy to 10 nM paclitaxel. Colchicine at 10nM was used as a positive control. |
| Cell Cycle Arrest (G2/M Phase) | 2-5 nM | Not directly compared | SP-1-39 induced G2/M arrest at low nanomolar concentrations. |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Shared anticancer mechanism of SP-1-39 and Colchicine.
Caption: Anti-inflammatory mechanism of Colchicine.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of SP-1-39 and colchicine are provided below.
Cell Viability (MTS) Assay for IC50 Determination
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (SP-1-39 or colchicine) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are made in culture medium and added to the wells. A vehicle control (medium with the same concentration of solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay
This assay assesses the ability of a single cell to proliferate and form a colony, a measure of long-term cell survival.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well or 12-well plates.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated for 10-14 days, with the medium and compound being replaced every 3-4 days.
-
Colony Fixation and Staining: The medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution such as 4% paraformaldehyde or ice-cold methanol for 15-20 minutes. After fixation, the colonies are stained with a 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Drying: The staining solution is removed, and the plates are washed with water to remove excess stain. The plates are then air-dried.
-
Quantification: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted manually or using imaging software.
Western Blot for Apoptosis Detection (Cleaved PARP)
This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Cell Lysis: Cells are treated with the test compounds for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved PARP overnight at 4°C. An antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
Conclusion
The head-to-head comparison of SP-1-39 and colchicine reveals two potent microtubule inhibitors with distinct profiles based on the available scientific literature. SP-1-39 demonstrates superior potency in inhibiting the growth of HNSCC cell lines in vitro compared to colchicine. This suggests its potential as a promising candidate for further development as an anticancer therapeutic.
Colchicine, while also exhibiting anticancer properties due to its fundamental mechanism of action, is a well-established anti-inflammatory drug with a long history of clinical use for conditions like gout. Its effects on inflammatory pathways are well-documented and occur at concentrations relevant to its clinical use.
For researchers, the choice between these two compounds will depend on the specific application. SP-1-39 may be of particular interest to those in oncology drug discovery seeking novel, highly potent colchicine-binding site inhibitors. Colchicine remains a critical tool for studying inflammatory processes and serves as a benchmark for the development of new anti-inflammatory and antimitotic agents. Further head-to-head studies, particularly in models of inflammation for SP-1-39, would be necessary to fully elucidate the comparative therapeutic potential of these two molecules across different disease contexts.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
IT-139 and Gemcitabine: A Synergistic Combination Against Pancreatic Cancer
For Immediate Release to the Research Community
This guide provides a comparative analysis of the therapeutic synergy between the GRP78 inhibitor, IT-139, and the standard-of-care chemotherapeutic agent, gemcitabine, in preclinical models of pancreatic cancer. The data presented herein demonstrates that the combination of IT-139 and gemcitabine results in significantly enhanced anti-tumor activity compared to either agent alone, offering a promising therapeutic strategy for this challenging disease.
Performance Comparison in Pancreatic Cancer Models
Preclinical studies have consistently demonstrated the synergistic efficacy of IT-139 and gemcitabine in pancreatic cancer models. In vitro, the combination has been shown to induce a more potent cytotoxic effect in pancreatic cancer cell lines than either monotherapy. This enhanced effect is recapitulated in in vivo models, where the combination therapy leads to a significant improvement in survival outcomes.
In Vitro Efficacy: PANC-1 Cell Viability
The combination of IT-139 and gemcitabine was evaluated in the human pancreatic cancer cell line PANC-1. As summarized in the table below, the combination treatment resulted in a substantial increase in cell death compared to either IT-139 or gemcitabine administered as single agents[1].
| Treatment Group | Concentration | % Cell Death |
| Control (DMSO) | - | ~5% |
| IT-139 | 150 µmol/L | ~25% |
| Gemcitabine | 5 µmol/L | ~25% |
| IT-139 + Gemcitabine | 150 µmol/L + 5 µmol/L | ~60% |
In Vivo Efficacy: Xenograft Model Survival
The therapeutic benefit of the IT-139 and gemcitabine combination was further assessed in a pancreatic cancer xenograft mouse model. The in vivo study revealed a significant extension in both median and overall survival in mice treated with the combination therapy compared to those receiving gemcitabine alone[1].
| Treatment Group | Median Survival Increase (vs. Gemcitabine alone) | Overall Survival Increase (vs. Gemcitabine alone) |
| IT-139 + Gemcitabine | 35% | 25% |
Mechanism of Synergy: Targeting the Unfolded Protein Response
The synergistic interaction between IT-139 and gemcitabine is rooted in their complementary mechanisms of action. Gemcitabine, a nucleoside analog, induces cytotoxic stress in cancer cells. In response, cancer cells often upregulate pro-survival pathways, including the Unfolded Protein Response (UPR), which is master-regulated by the 78-kilodalton glucose-regulated protein (GRP78). IT-139, a potent GRP78 inhibitor, directly counteracts this survival mechanism.
By downregulating GRP78, IT-139 prevents the activation of downstream pro-survival signaling, most notably the PI3K/AKT pathway. This inhibition of AKT signaling, a key regulator of cell survival and proliferation, sensitizes the cancer cells to the cytotoxic effects of gemcitabine, leading to enhanced apoptosis and reduced tumor growth.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of the IT-139 and gemcitabine combination.
In Vitro Cell Viability Assay
Objective: To determine the effect of IT-139 and gemcitabine, alone and in combination, on the viability of pancreatic cancer cells.
Cell Line: PANC-1 (human pancreatic cancer cell line).
Methodology:
-
PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with vehicle control (DMSO), IT-139 (150 µmol/L), gemcitabine (5 µmol/L), or the combination of IT-139 and gemcitabine for 72 hours.
-
Following treatment, cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance was measured at 570 nm, and the percentage of cell death was calculated relative to the vehicle-treated control cells.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of IT-139 and gemcitabine combination therapy on tumor growth and survival in a pancreatic cancer mouse model.
Animal Model: Athymic nude mice.
Methodology:
-
Human pancreatic cancer cells (e.g., PANC-1) were subcutaneously injected into the flank of athymic nude mice.
-
Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, IT-139 alone, gemcitabine alone, and the combination of IT-139 and gemcitabine.
-
Treatments were administered according to a defined schedule (e.g., weekly).
-
Tumor volume and body weight were measured regularly throughout the study.
-
Survival was monitored, and the percentage increase in median and overall survival for the combination group relative to the gemcitabine monotherapy group was calculated.
References
A Comparative Analysis of Thiocolchicine and Podophyllotoxin Conjugates as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of thiocolchicine and podophyllotoxin conjugates, two classes of potent antimitotic agents that have garnered significant interest in the field of oncology. Both natural products target tubulin, a key component of the cytoskeleton, but their derivatives exhibit distinct pharmacological profiles. This analysis delves into their mechanisms of action, cytotoxic activities, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction: Targeting Microtubules in Cancer Therapy
Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their critical role in the formation of the mitotic spindle makes them an attractive target for cancer chemotherapy. Both thiocolchicine, a semi-synthetic analog of colchicine, and podophyllotoxin, a lignan from the Mayapple plant, are potent microtubule-destabilizing agents.[1] They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3]
The conjugation of these parent molecules with various chemical moieties aims to enhance their therapeutic index by improving solubility, tumor targeting, and overcoming drug resistance. This guide offers a side-by-side comparison of the performance of their respective conjugates.
Comparative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxicity of various thiocolchicine and podophyllotoxin conjugates against a range of human cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: Cytotoxicity of Thiocolchicine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiocolchicine | SKOV-3 | Ovarian Cancer | 0.037 ± 0.004 | |
| Compound 2 (10-methylthiocolchicine) | SKOV-3 | Ovarian Cancer | 0.008 ± 0.001 | |
| Compound 6 (10-butylthiocolchicine) | SKOV-3 | Ovarian Cancer | 0.780 ± 0.036 | |
| Compound 7 (N-deacetylthiocolchicine succinic acid salt) | Various | Panel of tumor cell lines | Potent cytotoxicity | |
| Amine Analog a6 | HCT-116 | Colon Cancer | 0.04 | |
| Amine Analog a6 | HepG2 | Liver Cancer | 0.07 | |
| Amine Analog a6 | A-549 | Lung Cancer | 0.29 | |
| Amine Analog a6 | MDA-MB-231 | Breast Cancer | 0.11 |
Table 2: Cytotoxicity of Podophyllotoxin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podophyllotoxin | HeLa | Cervical Cancer | 0.19 | |
| Compound 9i | HeLa | Cervical Cancer | 0.19 | |
| Compound 9e | K562 | Leukemia | Stronger than Etoposide | |
| Compound 9l | K562/A02 (resistant) | Leukemia | 6.89 | |
| Dimeric Derivative 29 | HL-60 | Leukemia | 0.43 | |
| Dimeric Derivative 29 | SMMC-7721 | Hepatoma | 3.50 | |
| Dimeric Derivative 29 | A-549 | Lung Cancer | 1.03 | |
| Dimeric Derivative 29 | MCF-7 | Breast Cancer | 0.87 | |
| Dimeric Derivative 29 | SW480 | Colon Cancer | 1.25 | |
| Pterostilbene Conjugate 12a | MuM-2B | Uveal Melanoma | 0.08 | |
| Biotinylated Derivative 42/43 | Various | Panel of cancer cell lines | Micromolar to nanomolar range |
A direct comparative study of thiocolchicine-podophyllotoxin conjugates revealed that the formation of a divalent compound results in a new chemical entity whose biological activity is not simply the sum of the individual ligands, indicating a different interaction with the biological target.
Mechanism of Action and Signaling Pathways
Both thiocolchicine and podophyllotoxin conjugates primarily exert their anticancer effects by interfering with microtubule dynamics. However, they also modulate distinct downstream signaling pathways.
Tubulin Polymerization Inhibition
The cornerstone of the mechanism for both classes of conjugates is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This leads to the disruption of the microtubule network, mitotic spindle formation, and ultimately, cell cycle arrest in the G2/M phase. Some podophyllotoxin derivatives, such as etoposide, also inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
Figure 1. Primary mechanism of action for thiocolchicine and podophyllotoxin conjugates.
Downstream Signaling Pathways
Beyond their direct effect on microtubules, these conjugates modulate key signaling pathways involved in cell survival and apoptosis.
Thiocolchicine Conjugates: Thiocolchicoside, a related compound, has been shown to suppress the activation of the NF-κB pathway . This transcription factor plays a crucial role in inflammation and tumorigenesis by regulating genes involved in cell survival and proliferation. Inhibition of NF-κB by thiocolchicine derivatives contributes to their anti-inflammatory and potential anticancer effects. Furthermore, some thiocolchicine derivatives have been shown to induce the endoplasmic reticulum (ER) stress response , activating pathways such as PERK and ATF6, which can lead to apoptosis.
Podophyllotoxin Conjugates: Podophyllotoxin and its derivatives trigger apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and activation of caspases. Some derivatives can also activate pro-apoptotic ER stress pathways.
Figure 2. Key downstream signaling pathways modulated by the conjugates.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of thiocolchicine and podophyllotoxin conjugates.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test conjugates (e.g., 0.1 nM to 10 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test conjugates at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test conjugates for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add the test conjugate or a control (e.g., colchicine) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of absorbance increase in the presence of the compound indicates inhibition of tubulin polymerization.
Figure 3. General experimental workflow for the comparative evaluation of conjugates.
Conclusion
Both thiocolchicine and podophyllotoxin conjugates represent promising classes of anticancer agents that effectively target microtubule dynamics. While they share a primary mechanism of action, their derivatives exhibit a wide range of cytotoxic potencies and can modulate distinct downstream signaling pathways. Podophyllotoxin conjugates have been more extensively studied, with some derivatives demonstrating potent activity against drug-resistant cancer cells and a dual mechanism of action involving topoisomerase II inhibition. Thiocolchicine conjugates, while also highly potent, show promise in modulating the NF-κB and ER stress pathways, which could offer therapeutic advantages in certain cancer types.
The choice between these two classes of conjugates for further drug development will depend on the specific cancer type, the desired pharmacological profile, and the potential for combination therapies. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design future studies to further elucidate the therapeutic potential of these compelling anticancer agents.
References
- 1. Protein-Directed Dynamic Combinatorial Chemistry: A Guide to Protein Ligand and Inhibitor Discovery [mdpi.com]
- 2. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Validating GRP78 as the Primary Target of IT-139: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to assess the validation of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, as the primary target of the anti-cancer agent IT-139. We will compare the available evidence for IT-139 with other known GRP78 inhibitors, presenting quantitative data and detailed experimental methodologies to aid researchers in their evaluation.
Introduction to IT-139 and GRP78
IT-139 (also known as BOLD-100 or NKP-1339) is a novel, ruthenium-based small molecule that has demonstrated anti-tumor activity in preclinical and clinical settings.[1][2] Its proposed mechanism of action involves the modulation of the unfolded protein response (UPR), a key cellular stress response pathway.[1][2] A central regulator of the UPR is GRP78, an endoplasmic reticulum (ER) chaperone protein.[3] In many cancers, the upregulation of GRP78 is associated with tumor progression, drug resistance, and poor prognosis, making it an attractive therapeutic target.
This guide will examine the direct and indirect evidence for IT-139's engagement with GRP78 and compare it to alternative GRP78 inhibitors, namely YUM70, HA15, and OSU-03012.
Comparative Analysis of GRP78 Target Engagement
The validation of a primary drug target relies on direct evidence of physical binding and modulation of the target protein's activity. While IT-139 has been shown to affect GRP78 expression, direct binding data is not as readily available in the public domain as it is for other GRP78 inhibitors.
Table 1: Summary of Quantitative Data for GRP78 Inhibitors
| Compound | Assay Type | Cell Line(s) | Key Findings | Reference(s) |
| IT-139 | Western Blot | HCT116, HepG2, Prostate Cancer Cell Lines | Suppresses stress-induced upregulation of GRP78 protein and mRNA levels. Effective concentrations ranged from 200-500 µM. | |
| In vivo Xenograft | A375 Melanoma | Decreased BRAF inhibitor-induced upregulation of GRP78 expression in tumors. | ||
| YUM70 | ATPase Activity Assay | Purified GRP78 | IC50 of 1.5 µM for inhibiting GRP78 ATPase activity. | |
| Cell Viability Assay | MIA PaCa-2, PANC-1, BxPC-3 | IC50 values of 2.8 µM, 4.5 µM, and 9.6 µM, respectively. | ||
| Thermal Shift Assay | Purified GRP78 | Demonstrated direct binding to full-length GRP78. | ||
| HA15 | Cell Viability Assay | A375 Melanoma | IC50 of 1-2.5 µM. | |
| ATPase Activity Assay | Purified GRP78 | Inhibits the ATPase activity of GRP78. | ||
| OSU-03012 (AR-12) | Western Blot | Glioblastoma cells | Suppresses GRP78 expression. | |
| ATPase Activity Assay | Multiple chaperone proteins | Inhibits the ATPase activity of GRP78. |
Experimental Evidence for GRP78 as the Primary Target
Evidence for IT-139's Effect on GRP78
Preclinical studies have demonstrated that IT-139 effectively suppresses the stress-induced upregulation of GRP78 at both the mRNA and protein levels in various cancer cell lines. For instance, in HCT116 colon cancer cells, IT-139 treatment was shown to decrease GRP78 protein levels under stress conditions induced by thapsigargin or tunicamycin. Furthermore, in an in vivo xenograft model of melanoma, IT-139 was able to reduce the upregulation of GRP78 caused by a BRAF inhibitor.
However, it is important to note that these studies demonstrate a downstream effect of IT-139 on GRP78 expression rather than direct physical binding. The mechanism is described as a suppression of GRP78 induction at the transcriptional level. While this strongly implicates GRP78 in the mechanism of action of IT-139, direct target engagement assays are necessary to validate it as the primary target.
Direct Target Validation of Alternative GRP78 Inhibitors
In contrast to IT-139, there is more direct evidence for the binding of other small molecules to GRP78.
-
YUM70: This hydroxyquinoline analog has been shown to directly bind to GRP78 in a thermal shift assay and inhibit its ATPase activity with an IC50 of 1.5 µM.
-
HA15: This thiazole benzenesulfonamide has been reported to bind to GRP78 and inhibit its ATPase activity.
-
OSU-03012 (AR-12): This celecoxib derivative is known to inhibit the ATPase activity of multiple chaperone proteins, including GRP78.
The availability of direct binding data for these alternative compounds sets a benchmark for the level of evidence required to definitively validate GRP78 as the primary target of a novel inhibitor.
Experimental Protocols
To facilitate further research and direct validation of IT-139's target engagement, we provide detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of IT-139 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated proteins by centrifugation.
-
Quantify the protein concentration in the supernatant.
-
-
Western Blot Analysis:
-
Separate equal amounts of soluble protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GRP78, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the melting curve of GRP78 in the presence and absence of IT-139. A shift in the melting curve indicates direct binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of a small molecule to its target protein in real-time.
Protocol:
-
Protein Immobilization:
-
Immobilize purified recombinant GRP78 protein onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of IT-139 over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of IT-139 binding to the immobilized GRP78.
-
Measure the association (kon) and dissociation (koff) rates.
-
-
Data Analysis:
-
Calculate the equilibrium dissociation constant (Kd) from the kinetic rate constants (Kd = koff/kon) to determine the binding affinity.
-
Affinity Chromatography
Affinity chromatography can be used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.
Protocol:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of IT-139 that can be covalently linked to a solid support (e.g., agarose beads) to create an affinity matrix.
-
-
Protein Binding:
-
Incubate the IT-139 affinity matrix with a cancer cell lysate.
-
Proteins that bind to IT-139 will be retained on the matrix.
-
-
Washing and Elution:
-
Wash the matrix extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by competing with an excess of free IT-139 or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification:
-
Identify the eluted proteins using techniques such as mass spectrometry. The presence of GRP78 in the eluate would provide strong evidence of direct binding.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GRP78-mediated Unfolded Protein Response, the experimental workflow for CETSA, and the logical relationship in target validation.
Caption: GRP78's role in the Unfolded Protein Response (UPR) and the proposed effect of IT-139.
References
- 1. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SP-1-39 and Other CBSIs: A Tale of Two Targets
A critical point of clarification for researchers: The acronym "CBSI" can refer to two distinct classes of therapeutic agents with different molecular targets and mechanisms of action. SP-1-39 is a Colchicine-Binding Site Inhibitor, which targets tubulin polymerization, a key process in cell division. In contrast, other compounds, often discussed in the context of metabolic pathways in cancer, are Cystathionine β-synthase Inhibitors, which block the activity of the enzyme Cystathionine β-synthase (CBS). This guide will provide a comparative overview of the in vivo efficacy of SP-1-39 and representative Cystathionine β-synthase inhibitors, highlighting their distinct therapeutic approaches.
There are currently no direct in vivo comparative studies between SP-1-39 and inhibitors of Cystathionine β-synthase due to their fundamentally different mechanisms of action. This guide will therefore present the available data for each class of inhibitors separately to facilitate an informed understanding of their respective preclinical performance.
Section 1: SP-1-39 - A Colchicine-Binding Site Inhibitor
SP-1-39 is a novel small molecule that exerts its anti-cancer effects by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] A significant advantage of targeting the colchicine-binding site is the potential to overcome multidrug resistance, a common challenge in chemotherapy.[1]
In Vivo Efficacy of SP-1-39
Preclinical studies have demonstrated the in vivo anti-tumor activity of SP-1-39 in various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| SP-1-39 | Head and Neck Squamous Cell Carcinoma (HNSCC) - Detroit 562 xenograft | Not specified in search results | Not specified in search results | Potent suppression of primary tumor growth.[3] |
| SP-1-39 | Paclitaxel-resistant prostate cancer xenograft | Not specified in search results | Not specified in search results | Demonstrated ability to overcome paclitaxel resistance.[3] |
Experimental Protocols
Detailed experimental protocols for the in vivo studies with SP-1-39 were not fully available in the provided search results. Further investigation of the primary literature would be required to obtain comprehensive methodologies.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for SP-1-39 involves the disruption of tubulin polymerization.
Caption: Mechanism of SP-1-39 as a Colchicine-Binding Site Inhibitor.
Caption: General workflow for in vivo xenograft studies.
Section 2: Cystathionine β-synthase (CBS) Inhibitors
Cystathionine β-synthase is a key enzyme in the transsulfuration pathway, catalyzing the conversion of homocysteine to cystathionine. In some cancers, CBS is overexpressed and contributes to tumor progression by producing hydrogen sulfide (H₂S), which promotes cell proliferation and bioenergetics. Inhibitors of CBS, therefore, represent a potential therapeutic strategy for these cancers.
In Vivo Efficacy of CBS Inhibitors
Several small molecules have been investigated for their ability to inhibit CBS and impede tumor growth in vivo.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Aminooxyacetic acid (AOAA) | Colon Cancer (HCT116 xenograft) | Nude mice | 9 mg/kg/day (subcutaneous) | Significantly reduced tumor growth. |
| YD0171 (AOAA prodrug) | Colon Cancer (HCT116 xenograft) | Nude mice | 0.5 and 1 mg/kg/day (subcutaneous) | 9-times higher in vivo efficacy than AOAA; attenuated tumor growth and metastasis. |
| YD0251 (AOAA prodrug) | Colon Cancer (HCT116 xenograft) | Nude mice | 0.5, 1, or 3 mg/kg/day (subcutaneous or oral gavage) | Up to 18 times more potent than AOAA in suppressing tumor growth. |
| Sikokianin C | Colon Cancer (HT29 xenograft) | Not specified in search results | Not specified in search results | Dramatically reduced tumor volume and weight. |
Experimental Protocols
HCT116 Xenograft Model for AOAA and Prodrugs:
-
Cell Line: Human colon cancer cell line HCT116.
-
Animal Model: Nude mice.
-
Procedure: HCT116 cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are established, animals are treated with vehicle, AOAA, or its prodrugs (YD0171 or YD0251) via subcutaneous injection or oral gavage at the specified doses and schedule.
-
Endpoint: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
Signaling Pathway
The therapeutic rationale for CBS inhibitors in cancer is based on blocking the production of hydrogen sulfide, a pro-tumorigenic signaling molecule.
Caption: Role of Cystathionine β-synthase in cancer and the action of its inhibitors.
Conclusion
SP-1-39 and Cystathionine β-synthase inhibitors represent two distinct and promising avenues for anti-cancer drug development. SP-1-39, a colchicine-binding site inhibitor, disrupts the fundamental process of cell division by targeting microtubule dynamics. In contrast, CBS inhibitors like aminooxyacetic acid and sikokianin C target a metabolic vulnerability in certain cancers that are dependent on the hydrogen sulfide produced by this enzyme. The in vivo data for both classes of compounds demonstrate significant anti-tumor activity in preclinical models. For researchers and drug developers, the choice between these strategies would depend on the specific cancer type, its underlying biology, and the desire to overcome particular mechanisms of drug resistance. Further research, including more detailed and comparative in vivo studies, is warranted to fully elucidate the therapeutic potential of both Colchicine-Binding Site Inhibitors and Cystathionine β-synthase Inhibitors.
References
Replicating Preclinical Success: A Comparative Guide to IT-139
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of IT-139, a novel anti-cancer agent, with other GRP78 inhibitors. The information is compiled from published preclinical studies to aid in the replication and further investigation of its therapeutic potential.
IT-139 is a first-in-class, ruthenium-based small molecule that has demonstrated anti-tumor activity in preclinical models. Its primary mechanism of action is the suppression of the stress-induced 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR) that is often upregulated in cancer cells, contributing to drug resistance. By inhibiting GRP78, IT-139 enhances tumor cell vulnerability and apoptosis, particularly in combination with other chemotherapeutic agents.
Performance Comparison of GRP78 Inhibitors
This section summarizes the available quantitative data on IT-139 and compares it with other known GRP78 inhibitors, HA15 and OSU-03012. While direct head-to-head preclinical studies are not publicly available, this comparison is based on data from individual studies on each compound.
Table 1: In Vitro Efficacy of GRP78 Inhibitors in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| IT-139 | HCT116 (Colon) | Data not publicly available | |
| C4-2B (Prostate) | Data not publicly available | ||
| LNCaP-FGC (Prostate) | Data not publicly available | ||
| A549 (Lung) | Data not publicly available | ||
| HA15 | A549 (Lung) | ~5 µM | [1] |
| H460 (Lung) | Data not publicly available | [1] | |
| H1975 (Lung) | Data not publicly available | [1] | |
| A375 (Melanoma) | 1-2.5 µM | [2] | |
| OSU-03012 | VS (Vestibular Schwannoma) | ~3.1 µM (at 48h) | [3] |
| HMS-97 (Malignant Schwannoma) | ~2.6 µM (at 48h) |
Table 2: In Vivo Efficacy of GRP78 Inhibitors in Xenograft Models
| Compound | Cancer Model | Treatment | Key Findings | Citation(s) |
| IT-139 | Pancreatic Ductal Adenocarcinoma (PDAC) | Combination with gemcitabine | Restored sensitivity to cytotoxic drugs and increased cell death over gemcitabine alone. | |
| Melanoma (BRAF inhibitor-resistant) | Combination with BRAF inhibitor | Decreased BRAF inhibitor upregulation of GRP78 expression in the tumor. | ||
| HA15 | Melanoma | 0.7 mg/mouse/day | Inhibited melanoma tumor development. | |
| Malignant Pleural Mesothelioma (MPM) | 0.7 mg/mouse; i.p. 5 days/week | Suppressed MPM tumor growth. | ||
| OSU-03012 | Glioblastoma (GBM) | Dose-dependent | Prolonged survival of mice carrying GBM tumors and interacted with radiotherapy to further prolong survival. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are the protocols for key experiments cited in preclinical studies of IT-139.
Western Blot Analysis for GRP78 Expression
This protocol is essential for quantifying the protein levels of GRP78 in response to treatment with IT-139.
-
Sample Preparation:
-
Culture cancer cell lines (e.g., HCT116, C4-2B, LNCaP-FGC, A549) to 70-80% confluency.
-
Treat cells with IT-139 at various concentrations and time points. Include a vehicle control and a positive control for ER stress induction (e.g., tunicamycin or thapsigargin).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GRP78 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Xenograft Studies
These studies are critical for evaluating the anti-tumor efficacy of IT-139 in a living organism.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer IT-139 (and any combination agents) via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at the specified dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., immunohistochemistry for GRP78).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GRP78-mediated Unfolded Protein Response (UPR) signaling pathway and a typical experimental workflow for evaluating IT-139.
References
- 1. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Thiocolchicine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiocolchicine analogs investigated in cancer research. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways and workflows, this document aims to serve as a critical resource for identifying promising candidates for further preclinical and clinical development.
Introduction
Colchicine, a natural alkaloid extracted from Colchicum autumnale, is a potent antimitotic agent that disrupts microtubule formation by binding to β-tubulin. Its high toxicity, however, has limited its therapeutic use in oncology. Thiocolchicine, a semi-synthetic analog where the C-10 methoxy group of colchicine is replaced by a thiomethyl group, has emerged as a promising scaffold for developing novel anticancer agents. It often exhibits greater biological activity and increased stability compared to colchicine.[1][2] Researchers have since synthesized a multitude of thiocolchicine derivatives, primarily by modifying the A, B, and C rings, to enhance cytotoxicity against cancer cells, improve the therapeutic window, and overcome multidrug resistance.[3]
This guide compares various thiocolchicine analogs based on their in vitro cytotoxicity, their ability to inhibit tubulin polymerization, and their mechanisms of action.
Comparative Performance Data
The following tables summarize the in vitro efficacy of various thiocolchicine analogs across different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
Table 1: Cytotoxicity (IC₅₀) of Thiocolchicine Analogs in Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Colchicine (Reference) | SKOV-3 (Ovarian) | 0.037 ± 0.004 | [4] |
| KB (Nasopharyngeal) | 0.0200 µg/mL | [2] | |
| A549 (Lung) | >0.01 µg/mL | ||
| Thiocolchicine (Reference) | KB (Nasopharyngeal) | 0.01 µg/mL | |
| A549 (Lung) | 0.01 µg/mL | ||
| 10-Alkylthiocolchicines | |||
| 10-Methylthiocolchicine (2) | SKOV-3 (Ovarian) | 0.008 ± 0.001 | |
| 10-Ethylthiocolchicine (3) | SKOV-3 (Ovarian) | 0.047 ± 0.005 | |
| 10-n-Propylthiocolchicine (4) | SKOV-3 (Ovarian) | 0.362 ± 0.028 | |
| 10-i-Propylthiocolchicine (5) | SKOV-3 (Ovarian) | 0.332 ± 0.030 | |
| 10-n-Butylthiocolchicine (6) | SKOV-3 (Ovarian) | 0.780 ± 0.036 | |
| 7-Deacetyl-10-alkylthiocolchicines | |||
| 7-deacetyl-10-ethylthiocolchicine | SKOV-3 (Ovarian) | 0.0063 ± 0.0007 | |
| 7-deacetyl-10-n-propylthiocolchicine | SKOV-3 (Ovarian) | 0.0041 ± 0.0005 | |
| 7-deacetyl-10-i-propylthiocolchicine | SKOV-3 (Ovarian) | 0.0029 ± 0.0003 | |
| 7-deacetyl-10-n-butylthiocolchicine | SKOV-3 (Ovarian) | 0.0028 ± 0.0002 | |
| N-Alkyl-thiocolchicinoids | |||
| N,N-Dimethyl-N-deacetylthiocolchicine (5) | KB (Nasopharyngeal) | 0.0146 µg/mL | |
| N,N-Diethyl-N-deacetylthiocolchicine (6) | KB (Nasopharyngeal) | 0.0200 µg/mL | |
| KBvin (Vincristine-Resistant) | 0.0146 µg/mL | ||
| Thiocolchicoside | KBM5 (Leukemia) | Proliferation inhibited at 25, 50, 100 µM | |
| HCT-116 (Colon) | Proliferation inhibited at 50, 100 µM |
Note: Direct comparison of absolute values between studies should be done with caution due to variations in experimental conditions.
Table 2: Inhibition of Tubulin Polymerization
The primary mechanism of action for thiocolchicine analogs is the inhibition of tubulin polymerization. This table presents the half-maximal inhibitory concentration (IC₅₀) for this activity.
| Compound/Analog | IC₅₀ (µM) for Tubulin Assembly Inhibition | Reference |
| Colchicine | >1.0 | |
| Thiocolchicine | 1.1 ± 0.1 | |
| N-Deacetylthiocolchicine (4) | 1.1 ± 0.1 | |
| N,N-Dimethyl-N-deacetylthiocolchicine (5) | 1.2 ± 0.1 | |
| N,N-Diethyl-N-deacetylthiocolchicine (6) | 1.4 ± 0.1 | |
| Succinic acid salt of N-deacetylthiocolchicine (7) | 1.1 ± 0.1 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate thiocolchicine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7, SKOV-3) into 96-well plates at a density of 3,000–6,000 cells per well, depending on their growth characteristics. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thiocolchicine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of Thiazolyl Blue Tetrazolium Bromide (MTT) solution (final concentration of 0.5 mg/mL) to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the soluble MTT into insoluble formazan crystals. Afterwards, carefully remove the MTT-containing medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) to a final concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep all reagents on ice.
-
Plate Setup: Use a pre-warmed (37°C) 96-well, half-area microplate. Add 10 µL of the test compound dilutions (prepared in buffer) to the appropriate wells. Include control wells with buffer only (negative control) and a known tubulin inhibitor like Nocodazole or stabilizer like Paclitaxel (positive controls).
-
Initiation of Polymerization: To initiate the reaction, add 90-100 µL of the cold tubulin solution to each well. The increase in temperature from ice-cold to 37°C will start the polymerization process.
-
Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic readings at 37°C. Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes. The light scattering by forming microtubules is proportional to the polymer mass.
-
Analysis: The resulting data will generate polymerization curves. The effect of an inhibitor is observed as a decrease in the rate and extent of the absorbance increase. Calculate the maximum velocity (Vmax) of polymerization for each concentration. Determine the IC₅₀ value by plotting the percent inhibition of Vmax against the log of the inhibitor concentration.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
Thiocolchicoside, a related compound, has been shown to inhibit the NF-κB pathway. EMSA is used to detect protein-DNA interactions, in this case, the binding of the NF-κB transcription factor to its DNA consensus sequence.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., KBM-5 leukemia cells) with an NF-κB activating agent (like TNF-α at 0.1 nmol/L) with and without pre-incubation with various concentrations of the test compound for specified times.
-
Nuclear Extract Preparation: After treatment, harvest the cells, lyse the cell membrane, and isolate the nuclei. Extract the nuclear proteins using a high-salt buffer. Determine the protein concentration of the extracts.
-
Probe Labeling: Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate 5-10 µg of nuclear extract with the ³²P-labeled NF-κB probe in a binding buffer for 30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a non-denaturing 5% polyacrylamide gel. Run the gel in a low-ionic-strength buffer until the dye front reaches the bottom.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen. The presence of a shifted band indicates the formation of an NF-κB-DNA complex. Inhibition by the test compound is observed as a decrease in the intensity of this shifted band.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mechanisms of action for thiocolchicine analogs in cancer cells.
Caption: General workflow for the development of thiocolchicine analogs.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocolchicine. | Benchchem [benchchem.com]
- 4. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Antitumor agent-139
This guide provides crucial safety protocols and logistical information for the handling and disposal of Antitumor Agent-139, a potent cytotoxic compound. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to this compound. All personnel handling this agent must be trained in the proper donning and doffing of PPE. The required PPE varies based on the specific handling procedure.
Table 1: Required Personal Protective Equipment for Handling this compound
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
